INCB053914
Description
Properties
Molecular Formula |
C20H16FN7OS |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
INCB053914; INCB-053914; INCB 053914.; Unknown |
Origin of Product |
United States |
Foundational & Exploratory
INCB053914: A Pan-PIM Kinase Inhibitor for Acute Myeloid Leukemia - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of INCB053914, a potent and selective pan-PIM kinase inhibitor, in the context of Acute Myeloid Leukemia (AML). The document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes complex biological pathways to facilitate a comprehensive understanding of this investigational agent.
Core Mechanism of Action
This compound is an adenosine triphosphate (ATP)-competitive inhibitor of the three PIM serine/threonine kinase isoforms: PIM1, PIM2, and PIM3.[1] These kinases are crucial downstream effectors in various signaling networks, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways, both of which are frequently dysregulated in hematologic malignancies.[1][2] Overexpression of PIM kinases is associated with poor prognosis in several cancers, including AML, by promoting cell survival and proliferation.[3]
This compound exerts its anti-leukemic effects by inhibiting the phosphorylation of multiple downstream substrates of PIM kinases. This leads to the disruption of key cellular processes that drive AML pathogenesis.
Key Downstream Effects in AML Cells
The inhibition of PIM kinases by this compound triggers a cascade of events within AML cells, ultimately leading to decreased proliferation and survival. The primary observed effects include:
-
Inhibition of Substrate Phosphorylation: this compound treatment leads to a dose-dependent decrease in the phosphorylation of several key PIM kinase substrates. These include the pro-apoptotic protein BAD (Bcl-2-associated death promoter), as well as proteins involved in protein synthesis and cell growth such as p70S6K and 4E-BP1.[4][5] Inhibition of BAD phosphorylation promotes its pro-apoptotic function.[4]
-
Induction of Apoptosis: By inhibiting the phosphorylation of pro-apoptotic proteins like BAD, this compound promotes programmed cell death in AML cells.[4]
-
Anti-proliferative Activity: this compound has demonstrated broad anti-proliferative activity across a variety of hematologic tumor cell lines, including numerous AML cell lines.[2][4]
-
Compensatory Upregulation of PIM2: A notable observation is the compensatory increase in PIM2 kinase expression following treatment with this compound in both cell lines and primary AML patient samples.[4][6] This feedback mechanism highlights the on-target activity of the inhibitor.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in AML models.
Table 1: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | Mean GI₅₀ (nM) |
| MOLM-16 | 3.3[2][4] |
| Kasumi-3 | 4.9[2][4] |
| KG-1a | Sensitive (IC₅₀ < 100 nM)[6] |
| General AML Cell Lines | Mean GI₅₀ values were <100 nM in 8 of 15 (53%) of AML cell lines tested.[2][4] |
Table 2: In Vitro and In Vivo Inhibition of BAD Phosphorylation by this compound
| Model System | IC₅₀ (nM) |
| MOLM-16 (AML) cells in vitro | 4[5] |
| MOLM-16 (AML) tumor xenografts | 70[2][4] |
| KMS-12-BM (MM) cells in vitro | 27[5] |
| KMS-12-BM (MM) tumor xenografts | 145[2][4] |
| MOLM-16 cells spiked into human whole blood (ex vivo) | 76[2] |
Table 3: In Vivo Tumor Growth Inhibition by this compound in an AML Xenograft Model
| Model | Dose | Tumor Growth Inhibition |
| MOLM-16 (AML) Xenograft | 30 mg/kg twice a day | 96% (Maximal)[4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Signaling Pathway of this compound in AML Cells
Caption: this compound inhibits PIM kinases, blocking downstream pro-survival signaling.
Experimental Workflow for Preclinical Evaluation
References
- 1. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. aacrjournals.org [aacrjournals.org]
INCB053914: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB053914 is a novel, orally bioavailable, ATP-competitive small molecule inhibitor targeting the Proviral Integration site of Moloney murine leukemia virus (PIM) family of serine/threonine kinases.[1][2] The PIM kinase family, comprising PIM1, PIM2, and PIM3, are key regulators of cell survival, proliferation, and apoptosis.[1][2] Overexpressed in numerous hematologic malignancies and solid tumors, PIM kinases are downstream effectors of multiple signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[1][2][3] This central role in oncogenic signaling makes PIM kinases attractive therapeutic targets. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound.
Discovery and Preclinical Development
This compound was identified as a potent and selective pan-PIM kinase inhibitor through a dedicated drug discovery program.[1][2] Preclinical studies have demonstrated its ability to inhibit all three PIM isoforms and suppress the growth of various hematologic cancer cell lines.
Biochemical and Cellular Activity
In vitro assays confirmed that this compound potently inhibits PIM1, PIM2, and PIM3.[1][2] The inhibitory activity was further demonstrated in cellular assays, where this compound suppressed the proliferation of a broad panel of hematologic tumor cell lines.[1][2]
Table 1: Biochemical Inhibitory Activity of this compound against PIM Kinase Isoforms
| PIM Isoform | Mean IC50 (nM) |
| PIM1 | 0.24 |
| PIM2 | 30.0 |
| PIM3 | 0.12 |
Table 2: Growth Inhibitory (GI50) Activity of this compound in Hematologic Malignancy Cell Lines
| Cell Line | Disease Type | Mean GI50 (nM) |
| MOLM-16 | Acute Myeloid Leukemia (AML) | 3.3 |
| Kasumi-3 | Acute Myeloid Leukemia (AML) | 4.9 |
| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | 19.5 |
| KMS-12-BM | Multiple Myeloma (MM) | 13.2 - 230.0 |
Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PIM kinases and preventing the phosphorylation of their downstream substrates.[1][2] PIM kinases are downstream of the JAK/STAT pathway and share overlapping substrates with the PI3K/AKT/mTOR pathway, playing a crucial role in integrating signals from these oncogenic cascades.[1][2][3] By inhibiting PIM kinases, this compound disrupts these signaling networks, leading to decreased cell proliferation and survival.
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in xenograft models of human hematologic malignancies. Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth in both acute myeloid leukemia (AML) and multiple myeloma (MM) models.[1] Furthermore, combination studies revealed that this compound synergizes with other anticancer agents, including PI3Kδ inhibitors, JAK1/2 inhibitors, and cytarabine, leading to enhanced tumor growth inhibition.[1]
Clinical Development
Based on its promising preclinical profile, this compound advanced into clinical development for the treatment of advanced hematologic malignancies.
Phase 1/2 Clinical Trial (NCT02587598)
A Phase 1/2, open-label, dose-escalation, and expansion study was initiated to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound as a monotherapy and in combination with standard-of-care agents.[4][5][6] The trial enrolled patients with various advanced hematologic malignancies, including AML, myelodysplastic syndrome (MDS), myelofibrosis (MF), and multiple myeloma.[5]
Table 3: Overview of the this compound Phase 1/2 Clinical Trial (NCT02587598)
| Part | Therapy | Primary Objectives |
| Part 1 | Monotherapy Dose Escalation | Determine Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) |
| Part 2 | Monotherapy Dose Expansion | Further evaluate safety, efficacy, PK, and PD at the RP2D |
| Part 3 | Combination Dose Finding | Evaluate safety and identify optimal dose of this compound with SOC agents |
| Part 4 | Combination Dose Expansion | Further evaluate safety, efficacy, and PK of the recommended combination dose |
The monotherapy dose-escalation part of the study identified dose-limiting toxicities, most commonly elevated liver enzymes (AST/ALT).[5] In the combination therapy arms, this compound was evaluated with agents such as cytarabine, azacitidine, and ruxolitinib.[5] While the combination with cytarabine was not well tolerated, the combination with azacitidine showed some clinical activity, including two complete responses in AML patients.[5] The combination with ruxolitinib in myelofibrosis patients demonstrated an acceptable safety profile.[5] Overall, this compound was generally well-tolerated, with treatment-emergent adverse events being primarily manageable.[5]
Experimental Protocols
Biochemical PIM Kinase Assays
The inhibitory activity of this compound against PIM1 and PIM3 was determined using an AlphaScreen® assay, while a time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used for PIM2. The assays measure the phosphorylation of a peptide substrate by the respective PIM kinase in the presence of varying concentrations of the inhibitor. The IC50 values were calculated from the dose-response curves.
Cell Proliferation Assays
The anti-proliferative effects of this compound were assessed in a panel of hematologic cancer cell lines. Cells were seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability was measured using a commercially available assay, such as CellTiter-Glo®. The GI50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were determined from the resulting dose-response curves.
In Vivo Xenograft Studies
Human hematologic cancer cell lines (e.g., MOLM-16 for AML, KMS-12-BM for MM) were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. This compound was administered orally at various dose levels and schedules. Tumor volumes were measured regularly to assess treatment efficacy. At the end of the study, tumors were excised for pharmacodynamic analyses, such as measuring the phosphorylation of PIM kinase substrates.
Conclusion
This compound is a potent and selective pan-PIM kinase inhibitor with demonstrated preclinical activity against a range of hematologic malignancies. Its mechanism of action, involving the disruption of key oncogenic signaling pathways, provides a strong rationale for its clinical development. The initial clinical data suggest that this compound is generally well-tolerated and shows signs of clinical activity, both as a monotherapy and in combination with other agents. Further clinical investigation is warranted to fully define the therapeutic potential of this compound in the treatment of advanced hematologic cancers.
References
- 1. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor this compound Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preclinical Landscape of Pan-PIM Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for pan-PIM kinase inhibitors. The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, are crucial mediators of cell survival, proliferation, and apoptosis.[1][2][3] Their overexpression is implicated in a wide array of hematological malignancies and solid tumors, making them a compelling target for cancer therapy.[1][2][4] This guide summarizes the quantitative preclinical data for several pan-PIM kinase inhibitors, details the experimental protocols used for their evaluation, and visualizes the core signaling pathways and experimental workflows.
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo preclinical data for prominent pan-PIM kinase inhibitors.
Table 1: In Vitro Enzymatic Activity of Pan-PIM Kinase Inhibitors
This table presents the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of various compounds against the three PIM kinase isoforms. These values indicate the potency of the inhibitors in a cell-free system.
| Compound | PIM1 | PIM2 | PIM3 | Assay Type | Reference |
| AZD1208 | 0.4 nM | 5 nM | 1.9 nM | IC50 | [5][6] |
| 0.1 nM | 1.92 nM | 0.4 nM | Ki | [7] | |
| PIM447 (LGH447) | 6 pM | 18 pM | 9 pM | Ki | [6] |
| GDC-0339 | 0.03 nM | 0.1 nM | 0.02 nM | Ki | [8] |
| CX-6258 | 5 nM | 25 nM | 16 nM | IC50 | [6] |
| SGI-1776 | 7 nM | 363 nM | 69 nM | IC50 | [9] |
| INCB053914 | 0.24 nM | 30 nM | 0.12 nM | IC50 | [10] |
| TP-3654 | 5 nM | 239 nM | 42 nM | Ki | [6] |
| Compound I | 0.4 nM | 0.7 nM | N/A | IC50 | [11] |
| Compound II | 0.1 nM | 0.1 nM | N/A | IC50 | [11] |
N/A: Data not available in the provided search results.
Table 2: In Vitro Cellular Antiproliferative Activity
This table showcases the efficacy of pan-PIM kinase inhibitors in inhibiting the growth of various cancer cell lines, a critical step in evaluating their therapeutic potential.
| Compound | Cell Line(s) | Cancer Type | IC50 | Reference |
| AZD1208 | MOLM-16, KG-1a | Acute Myeloid Leukemia (AML) | <150 nM | [5] |
| CX-6258 | MV-4-11 | Acute Myeloid Leukemia (AML) | Most sensitive among a panel | [12] |
| Various | Various Cancers | 0.02-3.7 µM | [13] | |
| SGI-1776 | Various | Leukemia and Solid Tumors | 0.005-11.68 µM | [9][14] |
| PPTP Panel | Pediatric Cancers | Median 3.1 µM | [9] | |
| GDC-0339 | MM.1S | Multiple Myeloma | 0.1 µM | [8] |
| Compound I | KMS-12-BM (p-BAD assay) | Multiple Myeloma | 56 nM | [11] |
| Compound II | KMS-12-BM (p-BAD assay) | Multiple Myeloma | 16 nM | [11] |
Table 3: In Vivo Efficacy in Xenograft Models
This table summarizes the antitumor activity of pan-PIM kinase inhibitors in animal models, providing crucial data on their efficacy in a living system.
| Compound | Animal Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) / Effect | Reference |
| AZD1208 | MOLM-16 & KG-1a Xenografts | AML | Not Specified | Efficacious with clear PK/PD relationship | [5] |
| GDC-0339 | RPMI 8226 Xenograft | Multiple Myeloma | 100 mg/kg | 90% TGI | [15] |
| MM.1S Xenograft | Multiple Myeloma | Not Specified | 60% TGI | [15] | |
| CX-6258 | MV-4-11 Xenograft | AML | 50 mg/kg, daily | 45% TGI | [16] |
| MV-4-11 Xenograft | AML | 100 mg/kg, daily | 75% TGI | [16] | |
| PC3 Xenograft | Prostate Cancer | 50 mg/kg, daily | 51% TGI | [16] | |
| SGI-1776 | MV4;11 Xenograft | B Myeloid Leukemia | 148 mg/kg, daily x 5 days for 3 weeks | Complete responses | [9] |
| Solid Tumor Xenografts | Various | 148 mg/kg, daily x 5 days for 3 weeks | Significant EFS difference in 9 of 31 models | [9] | |
| This compound | AML & MM Xenografts | AML, Multiple Myeloma | Not Specified | Dose-dependent tumor growth inhibition | [17] |
| Compound I | KMS-12-BM Xenograft | Multiple Myeloma | 50 mg/kg BID | 23% Tumor Regression | [11] |
| KMS-12-BM Xenograft | Multiple Myeloma | 100 mg/kg QD | Tumor Stasis | [11] | |
| Compound II | KMS-12-BM Xenograft | Multiple Myeloma | 100 mg/kg QD | 33% Tumor Regression | [11] |
| KMS-12-BM Xenograft | Multiple Myeloma | 50 mg/kg QD | Tumor Stasis | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are outlines of key experimental protocols used in the evaluation of pan-PIM kinase inhibitors.
In Vitro Kinase Inhibition Assays
The primary evaluation of a kinase inhibitor involves measuring its ability to block the enzymatic activity of its target.
-
Objective: To determine the IC50 or Ki value of an inhibitor against purified PIM kinase isoforms.
-
Common Methodologies:
-
Radiometric Assays: This classic method measures the transfer of a radiolabeled phosphate group (from [γ-³²P-ATP]) to a substrate peptide.
-
Protocol Outline:
-
A reaction mixture is prepared containing the PIM kinase enzyme, a specific substrate (e.g., BAD peptide), the inhibitor at various concentrations, and [γ-³²P-ATP].
-
The reaction is incubated at room temperature for a set time (e.g., 40 minutes).[14]
-
The reaction is stopped, and the mixture is spotted onto a filtermat (e.g., P30).[14]
-
Filters are washed to remove unincorporated [γ-³²P-ATP].
-
The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.[14]
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
-
-
LanthaScreen® Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescent tracer from the kinase's ATP binding site.[18]
-
Protocol Outline:
-
A europium (Eu)-labeled anti-tag antibody is bound to the tagged PIM kinase.
-
An Alexa Fluor® 647-labeled, ATP-competitive kinase tracer is added, which binds to the kinase's ATP pocket, resulting in a high FRET signal.[18]
-
The test inhibitor is added. If it binds to the ATP site, it displaces the tracer, causing a loss of FRET.[18]
-
The FRET signal is measured, and IC50 values are determined from the dose-response curve.
-
-
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[19]
-
Protocol Outline:
-
The kinase reaction is performed with the enzyme, substrate, ATP, and inhibitor.
-
After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[19]
-
The Kinase Detection Reagent is then added to convert the ADP produced into ATP and generate a luminescent signal via a luciferase reaction.[19]
-
The luminescence is measured, which is directly proportional to the kinase activity.
-
-
-
Cellular Proliferation Assays
These assays assess the cytostatic or cytotoxic effects of inhibitors on cancer cell lines.
-
Objective: To determine the IC50 value of an inhibitor on the growth and viability of cancer cells.
-
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The pan-PIM kinase inhibitor is added to the wells in a series of dilutions. Control wells receive a vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.[20]
-
Viability Measurement: A viability reagent (e.g., MTS, resazurin, or a reagent that measures ATP content like CellTiter-Glo®) is added to each well.
-
Data Acquisition: The absorbance or luminescence is read using a plate reader.
-
Analysis: The results are normalized to the vehicle control, and IC50 values are calculated by fitting the data to a dose-response curve.
-
Western Blotting for Phospho-protein Analysis
Western blotting is used to confirm the on-target effect of the inhibitor within the cell by measuring the phosphorylation status of downstream PIM kinase substrates.
-
Objective: To detect changes in the phosphorylation of PIM substrates like BAD (Ser112), 4E-BP1 (Ser65, Thr37/46), or p70S6K.[5][13][21]
-
Protocol Outline:
-
Cell Treatment and Lysis: Cancer cells are treated with the inhibitor for a specific duration. After treatment, cells are washed and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-BAD Ser112).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The membrane is washed again, and a chemiluminescent substrate is added.
-
-
Detection: The signal is captured using an imaging system. The membrane is often stripped and re-probed for the total protein to ensure equal loading.
-
In Vivo Xenograft Studies
Animal models are essential for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of an inhibitor in a complex biological system.
-
Objective: To assess the antitumor activity of a pan-PIM kinase inhibitor in vivo.
-
Protocol Outline:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or Scid/bg) are typically used.[4][9]
-
Tumor Implantation: Human cancer cells (e.g., MOLM-13, MV-4-11, RPMI 8226) are injected subcutaneously or orthotopically into the mice.[11][22]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[23] Mice are then randomized into control (vehicle) and treatment groups.
-
Drug Administration: The inhibitor is administered to the treatment group, typically via oral gavage (p.o.), at a specified dose and schedule (e.g., once daily, QD; twice daily, BID).[11][16]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a set duration.
-
Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and control groups. Pharmacodynamic markers (e.g., p-BAD levels in tumor tissue) can also be assessed at the end of the study.[11]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes can aid in understanding the role of PIM kinases and the strategy for inhibitor development.
PIM Kinase Signaling Pathway
PIM kinases are downstream of the JAK/STAT signaling pathway and regulate multiple cellular processes by phosphorylating a wide range of substrates that control cell metabolism, proliferation, and survival.[1][3][24]
Caption: Simplified PIM kinase signaling pathway.
Preclinical Drug Discovery Workflow
The evaluation of a pan-PIM kinase inhibitor follows a structured workflow from initial screening to in vivo validation.
Caption: Preclinical evaluation workflow for pan-PIM inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. | BioWorld [bioworld.com]
- 16. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. promega.com [promega.com]
- 20. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. TP-3654 | Pim | TargetMol [targetmol.com]
- 24. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
Uzansertib (INCB053914): A Technical Guide on Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uzansertib (INCB053914) is an orally bioavailable, small molecule inhibitor that demonstrates potent and selective, ATP-competitive inhibition of the three isoforms of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases: PIM1, PIM2, and PIM3.[1] These serine/threonine kinases are crucial downstream effectors in various signaling pathways that regulate cell survival, proliferation, and differentiation.[2] Overexpressed in numerous hematologic and solid tumors, PIM kinases have emerged as significant targets for cancer therapy.[2][3] This technical guide provides a comprehensive overview of the target profile and selectivity of Uzansertib, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Target Profile and Potency
Uzansertib is a pan-PIM kinase inhibitor, potently targeting all three PIM isoforms. Biochemical assays have demonstrated its high potency, with inhibitory concentrations in the low nanomolar and sub-nanomolar range.[4][5][6]
| Target | IC50 (nM) |
| PIM1 | 0.24[4][5][6] |
| PIM2 | 30[4][5][6] |
| PIM3 | 0.12[4][5][6] |
Caption: In Vitro Potency of Uzansertib Against PIM Kinase Isoforms.
Kinase Selectivity
A critical attribute of a successful kinase inhibitor is its selectivity, which minimizes off-target effects. Uzansertib exhibits high selectivity for PIM kinases when screened against a broad panel of other kinases.
| Kinase | Potency | Selectivity Fold (relative to PIM1/3) |
| RSK2 | IC50 = 7.1 µM[4] | > 59,000 |
| PAS kinase | Significantly inhibited at 100 nM[4] | Not specified |
| Other Kinases (panel of >50) | - | > 475-fold[4] |
Caption: Selectivity Profile of Uzansertib Against a Panel of Kinases.
Mechanism of Action and Cellular Effects
Uzansertib exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby blocking the phosphorylation of their downstream substrates.[1][5][6] This inhibition disrupts key signaling pathways involved in cell cycle progression and apoptosis.
PIM Kinase Signaling Pathway
The following diagram illustrates the central role of PIM kinases in cellular signaling and the point of intervention for Uzansertib.
Caption: PIM Kinase Signaling and Uzansertib's Point of Inhibition.
Cellular Proliferation and Substrate Phosphorylation
Uzansertib has demonstrated broad anti-proliferative activity across a variety of hematologic tumor cell lines, with IC50 values typically ranging from 3 to 300 nM.[4] This cellular activity is a direct consequence of the inhibition of PIM kinase-mediated phosphorylation of key downstream substrates.
| Cell Line (Cancer Type) | IC50 (p-BAD Inhibition) |
| MOLM-16 (AML) | 4 nM[5] |
| KMS-12-BM (MM) | 27 nM[5] |
Caption: Cellular Potency of Uzansertib in Hematologic Malignancy Cell Lines.
In cell-based assays, Uzansertib dose-dependently inhibits the phosphorylation of downstream targets such as p70S6K/S6 and 4E-BP1 in cell lines including MOLM-16 (AML), Pfeiffer (DLBCL), and KMS-12-PE/BM (MM).[5][6]
Experimental Protocols
In Vitro Kinase Assays
The half-maximal inhibitory concentration (IC50) values for Uzansertib against PIM1, PIM2, and PIM3 were determined using biochemical assays. While the specific proprietary assay details are not fully public, they generally involve incubating the recombinant kinase, a substrate peptide, and ATP with varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, typically through radiometric or fluorescence-based methods, to determine the IC50 value.
Cellular Proliferation Assays
The anti-proliferative activity of Uzansertib was assessed in a panel of hematologic malignancy cell lines.
Caption: Workflow for Determining Cellular Proliferation IC50 Values.
Western Blotting for Phosphoprotein Analysis
To confirm the mechanism of action in a cellular context, Western blotting was employed to measure the phosphorylation status of PIM kinase substrates.
-
Cell Treatment: Hematologic cancer cell lines (e.g., MOLM-16, Pfeiffer, KMS-12-PE, KMS-12-BM) were incubated with Uzansertib at concentrations ranging from 0 to 1 µM for 2 hours in RPMI medium.[4]
-
Cell Lysis: Cells were harvested by centrifugation and lysed using a buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: The total protein concentration in the lysates was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane was probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-BAD, p-p70S6K, p-S6, p-4E-BP1) and total protein as a loading control.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate were used for detection.
-
Analysis: The band intensities were quantified to determine the dose-dependent inhibition of substrate phosphorylation.
Caption: Experimental Workflow for Western Blot Analysis of PIM Substrate Phosphorylation.
Conclusion
Uzansertib (this compound) is a potent and highly selective pan-PIM kinase inhibitor. Its ability to effectively block the activity of all three PIM isoforms at low concentrations translates into broad anti-proliferative effects in various hematologic cancer models. The well-defined mechanism of action, coupled with a favorable selectivity profile, underscores the therapeutic potential of Uzansertib, particularly in combination with other targeted agents, for the treatment of PIM-driven malignancies. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other kinase inhibitors in preclinical and clinical settings.
References
- 1. Uzansertib | C26H26F3N5O3 | CID 90279868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Uzansertib | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
INCB053914: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INCB053914 is a potent and selective, ATP-competitive, pan-inhibitor of the Proviral Integration site of Moloney murine leukemia virus (PIM) serine/threonine kinases: PIM1, PIM2, and PIM3.[1][2][3] These kinases are crucial downstream effectors in multiple signaling pathways that are frequently dysregulated in hematologic malignancies and other cancers. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.
Core Mechanism of Action: Pan-PIM Kinase Inhibition
PIM kinases are key regulators of cell survival, proliferation, and metabolism.[4] They are constitutively active and their expression is induced by a variety of cytokines and growth factors through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2] this compound exerts its anti-neoplastic effects by inhibiting the kinase activity of all three PIM isoforms, thereby modulating the phosphorylation of a wide array of downstream substrates.[1][3]
Downstream Signaling Pathways Modulated by this compound
This compound primarily impacts two major signaling cascades critical for cancer cell growth and survival: the PI3K/AKT/mTORC1 pathway and the JAK/STAT pathway.
Modulation of the PI3K/AKT/mTORC1 Pathway
PIM kinases share several downstream substrates with the PI3K/AKT/mTORC1 pathway, leading to significant crosstalk and overlapping functions in regulating protein synthesis and apoptosis.[1][4]
-
Inhibition of 4E-BP1 Phosphorylation: PIM kinases phosphorylate the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of 4E-BP1 leads to its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation of key oncogenic proteins. This compound treatment leads to a dose-dependent decrease in the phosphorylation of 4E-BP1, thereby inhibiting protein synthesis.[1]
-
Inhibition of p70S6K/S6 Phosphorylation: The ribosomal protein S6 kinase (p70S6K) and its substrate, the ribosomal protein S6, are key components of the mTORC1 signaling pathway that promote protein translation. This compound has been shown to inhibit the phosphorylation of p70S6K and S6 in a dose-dependent manner in various hematologic cancer cell lines.[1]
-
Modulation of BAD-Mediated Apoptosis: The pro-apoptotic protein BAD (Bcl-2-associated death promoter) is a substrate for both PIM and AKT kinases. Phosphorylation of BAD by PIM kinases sequesters it from the mitochondria, preventing it from inducing apoptosis. By inhibiting BAD phosphorylation, this compound promotes the pro-apoptotic function of BAD.[1][2][3]
Crosstalk with the JAK/STAT Pathway
PIM kinases are downstream mediators of JAK/STAT signaling, a pathway crucial for the development and progression of myeloproliferative neoplasms (MPNs).[1][5]
-
Downstream of JAK/STAT: The expression of PIM kinases is transcriptionally upregulated by STAT proteins, particularly STAT3 and STAT5, which are activated by JAKs.
-
Synergy with JAK Inhibitors: Preclinical studies have demonstrated that this compound acts synergistically with JAK inhibitors, such as ruxolitinib, to inhibit the growth of MPN models.[5][6][7] This combination leads to enhanced induction of apoptosis in JAK2-driven cancer cells.[5][7]
Quantitative Data Summary
The anti-proliferative and inhibitory effects of this compound have been quantified across various hematologic cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Mean GI₅₀ (nM) |
| MOLM-16 | Acute Myeloid Leukemia (AML) | 3.3 |
| Kasumi-3 | Acute Myeloid Leukemia (AML) | 4.9 |
| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | 19.5 |
| KMS-12-BM | Multiple Myeloma (MM) | 13.2 - 230.0 |
| Data sourced from preclinical characterization studies.[1][4] |
Table 2: Inhibition of Downstream Substrate Phosphorylation by this compound
| Cell Line | Substrate | IC₅₀ (nM) |
| MOLM-16 (AML) | pBAD | Not explicitly quantified, but dose-dependent inhibition shown |
| KMS-12-PE/BM (MM) | pBAD | Not explicitly quantified, but dose-dependent inhibition shown |
| MOLM-16 (AML) | p-4E-BP1 | Dose-dependent inhibition observed |
| Pfeiffer (DLBCL) | p-4E-BP1 | Dose-dependent inhibition observed |
| KMS-12-PE/BM (MM) | p-4E-BP1 | Dose-dependent inhibition observed |
| MOLM-16 (AML) | p-p70S6K/S6 | Dose-dependent inhibition observed |
| Pfeiffer (DLBCL) | p-p70S6K/S6 | Dose-dependent inhibition observed |
| KMS-12-PE/BM (MM) | p-p70S6K/S6 | Dose-dependent inhibition observed |
| Data interpretation from graphical representations in preclinical studies.[1] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the downstream effects of this compound, based on published methodologies for PIM kinase inhibitors.
Cell Proliferation Assay (GI₅₀ Determination)
This protocol outlines a standard method for assessing the growth inhibitory effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate hematologic cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in the appropriate growth medium.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and add to the wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Add a cell viability reagent, such as CellTiter-Glo® (Promega), to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the percentage of growth inhibition against the log concentration of this compound. Calculate the GI₅₀ (the concentration that causes 50% growth inhibition) using non-linear regression analysis.
Western Blot Analysis for Substrate Phosphorylation
This protocol is for detecting changes in the phosphorylation status of downstream targets of PIM kinases following treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-4E-BP1, 4E-BP1, p-S6, S6, p-BAD, BAD) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Tumor Models
This protocol describes the use of mouse xenograft models to evaluate the in vivo efficacy of this compound.[1]
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human hematologic cancer cells (e.g., MOLM-16, KMS-12-BM) into the flank of immunodeficient mice (e.g., SCID or NOD/SCID).[1]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]
-
Drug Administration: Administer this compound orally at specified doses and schedules. A vehicle control group should be included.
-
Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised for pharmacodynamic analysis, such as Western blotting for downstream target modulation.[1]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy. Statistical analysis can be performed to determine the significance of the treatment effect.
Conclusion
This compound is a pan-PIM kinase inhibitor that effectively targets key downstream signaling pathways, including the PI3K/AKT/mTORC1 and JAK/STAT pathways, which are critical for the survival and proliferation of various hematologic malignancies. Its ability to modulate the phosphorylation of key substrates like 4E-BP1, S6, and BAD underscores its therapeutic potential. The preclinical data strongly support its continued investigation, both as a monotherapy and in combination with other targeted agents, for the treatment of advanced cancers.
References
- 1. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Facebook [cancer.gov]
- 7. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PIM Kinases in Hematologic Malignancies: A Technical Guide for Researchers
December 2025
Abstract
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that play a critical role in the pathogenesis of various hematologic malignancies. Comprising three isoforms—PIM1, PIM2, and PIM3—this kinase family is a key downstream effector of multiple oncogenic signaling pathways, most notably the JAK/STAT and PI3K/AKT/mTOR pathways. Overexpression of PIM kinases is a common feature in leukemia, lymphoma, and multiple myeloma, where they promote cell survival, proliferation, and resistance to therapy. Their unique structural features and central role in tumor biology have made them attractive targets for novel anticancer therapeutics. This technical guide provides an in-depth overview of the role of PIM kinases in hematologic malignancies, including their signaling networks, expression profiles, and the current landscape of inhibitory agents. Detailed experimental protocols for studying PIM kinases and their inhibition are also provided to facilitate further research in this promising area of oncology drug development.
Introduction to PIM Kinases
The PIM kinase family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3.[1][2] Unlike many other kinases, PIM kinases are constitutively active upon transcription and are primarily regulated at the level of gene expression and protein stability.[3] They are downstream of several cytokine and growth factor signaling pathways that are frequently dysregulated in cancer.[4]
-
PIM1 is the most extensively studied isoform and is often upregulated in various leukemias and lymphomas.[3] It plays a crucial role in cell cycle progression and apoptosis.
-
PIM2 is also highly expressed in hematologic malignancies, particularly in multiple myeloma and acute myeloid leukemia (AML), where it is associated with poor prognosis.[2][5]
-
PIM3 expression is more varied but has been observed in some lymphomas and leukemias.[2][6]
The three isoforms have overlapping but also distinct functions, suggesting that pan-PIM inhibition may be a more effective therapeutic strategy than targeting a single isoform.[3]
PIM Kinase Signaling Pathways in Hematologic Malignancies
PIM kinases are central nodes in a complex network of signaling pathways that drive tumorigenesis. Their expression is largely regulated by the JAK/STAT pathway, which is activated by numerous cytokines and growth factors implicated in hematologic cancers.[4] Once expressed, PIM kinases phosphorylate a wide range of downstream substrates, thereby promoting cell survival, proliferation, and drug resistance.
Upstream Regulation: The JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary driver of PIM kinase expression.[4] Cytokines such as interleukins (IL-2, IL-3, IL-6) and interferons bind to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to act as transcription factors for a variety of genes, including the PIM genes.[]
Downstream Effectors of PIM Kinases
PIM kinases exert their oncogenic functions by phosphorylating a multitude of downstream substrates involved in critical cellular processes:
-
Apoptosis: PIM kinases phosphorylate and inactivate the pro-apoptotic protein Bad (Bcl-2-associated death promoter). This prevents Bad from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival.[]
-
Cell Cycle Progression: PIM kinases phosphorylate and regulate the activity of several cell cycle regulators, including the Cdc25A phosphatase and the cyclin-dependent kinase inhibitors p21Cip1/Waf1 and p27Kip1. These actions collectively promote entry into and progression through the cell cycle.[]
-
Protein Synthesis and Metabolism: PIM kinases can phosphorylate components of the mTOR signaling pathway, such as 4E-BP1, to promote cap-dependent translation of proteins essential for cell growth and proliferation.[]
-
Transcription: PIM kinases can phosphorylate and enhance the activity of the proto-oncogene c-Myc, a master transcriptional regulator of cell growth and proliferation.[8]
Quantitative Data on PIM Kinases in Hematologic Malignancies
PIM Kinase Expression Levels
Gene expression profiling has demonstrated that PIM kinases are highly expressed across various hematologic malignancies, including acute myeloid leukemia (AML), chronic myeloid leukemia (CML), acute lymphoblastic leukemia (ALL), chronic lymphocytic leukemia (CLL), and myelodysplastic syndromes (MDS).[9] PIM1 is notably high in complex AML, CLL, ALL, and MDS, while PIM2 is particularly prevalent in CML.[9] PIM3 shows higher expression in certain AML subclasses and pre-B-ALL.[9] In multiple myeloma (MM), both PIM1 and PIM2 are elevated, with PIM2 expression being particularly high.[2][10]
| Hematologic Malignancy | PIM1 Expression | PIM2 Expression | PIM3 Expression | References |
| Acute Myeloid Leukemia (AML) | High | High (Dominant) | Elevated | [9][11] |
| Chronic Myeloid Leukemia (CML) | Elevated | High | Elevated | [9] |
| Acute Lymphoblastic Leukemia (ALL) | High | Elevated | High (pre-B-ALL) | [5][9] |
| Chronic Lymphocytic Leukemia (CLL) | High | High | Elevated | [9][12] |
| Myelodysplastic Syndromes (MDS) | High | High | Elevated | [9][13] |
| Multiple Myeloma (MM) | Elevated | High | Elevated | [2][10] |
Efficacy of PIM Kinase Inhibitors
Several small molecule inhibitors targeting PIM kinases have been developed and evaluated in preclinical models of hematologic malignancies. The half-maximal inhibitory concentrations (IC50) for some of these inhibitors in various cell lines are summarized below.
| Inhibitor | Cell Line | Hematologic Malignancy | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Reference(s) |
| AZD1208 | MOLM-16 | Acute Myeloid Leukemia | 0.4 | 5 | 1.9 | [1] |
| EOL-1, KG-1a, Kasumi-3, MV4-11 | Acute Myeloid Leukemia | <1000 (GI50) | - | - | [14] | |
| SGI-1776 | - | - | 7 | 363 | 69 | [1] |
| INCB053914 | Various | Hematologic Malignancies | Pan-PIM inhibitor | - | - | [15] |
Note: IC50 values can vary depending on the assay conditions. GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation.
Clinical Trial Data for PIM Inhibitors
The pan-PIM kinase inhibitor this compound has been evaluated in a Phase 1/2 clinical trial for advanced hematologic malignancies.[16]
| Trial Identifier | Compound | Phase | Indication | Key Findings | Reference |
| NCT02587598 | This compound | Phase 1/2 | Advanced Hematologic Malignancies | Generally well-tolerated as monotherapy and in combination. Limited responses observed, highlighting the need for rational combination strategies. Most common treatment-emergent adverse events were elevated ALT/AST. | [16][17] |
Experimental Protocols
PIM Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure PIM kinase activity.
Materials:
-
Purified recombinant PIM kinase (PIM1, PIM2, or PIM3)
-
PIM kinase substrate (e.g., a generic peptide substrate like S6Ktide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
PIM kinase inhibitor of interest
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PIM kinase inhibitor in kinase reaction buffer.
-
Prepare a solution of PIM kinase in kinase reaction buffer. The optimal concentration should be determined empirically.
-
Prepare a solution of substrate and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific PIM kinase isoform.
-
-
Kinase Reaction:
-
Add the PIM kinase inhibitor or vehicle control to the wells of the plate.
-
Add the PIM kinase solution to each well.
-
Initiate the reaction by adding the substrate/ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
Incubate at room temperature for 40 minutes.
-
Add a volume of Kinase Detection Reagent equal to the total volume in the well to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Western Blot Analysis of PIM Kinase Substrates
This protocol outlines the steps for detecting the phosphorylation status of PIM kinase substrates, such as p-Bad and c-Myc, in cell lysates.
Materials:
-
Hematologic malignancy cell lines
-
PIM kinase inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Bad (Ser112), anti-Bad, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture hematologic malignancy cell lines to 70-80% confluency.
-
Treat cells with the PIM kinase inhibitor at various concentrations and for different time points. Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the signal of the protein of interest to a loading control (e.g., β-actin).
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of PIM kinase inhibitors on the viability of hematologic malignancy cells.
Materials:
-
Hematologic malignancy cell lines
-
PIM kinase inhibitor
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
-
Inhibitor Treatment:
-
The following day, treat the cells with serial dilutions of the PIM kinase inhibitor. Include a vehicle control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Conclusion
PIM kinases are validated therapeutic targets in a range of hematologic malignancies. Their constitutive activity and central role in promoting cell survival and proliferation make them attractive targets for small molecule inhibitors. The development of pan-PIM inhibitors has shown promise in preclinical models, and early clinical trials are underway. Further research is needed to identify optimal combination strategies and predictive biomarkers to maximize the clinical benefit of PIM kinase inhibition. The experimental protocols and data presented in this guide are intended to provide a valuable resource for researchers dedicated to advancing our understanding of PIM kinase biology and developing novel therapies for patients with hematologic cancers.
References
- 1. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim kinases in hematological malignancies: where are we now and where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM3 Kinase: A Promising Novel Target in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. PIM kinases are essential for chronic lymphocytic leukemia cell survival (PIM2/3) and CXCR4-mediated microenvironmental interactions (PIM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High expression of PIM2 induces HSC proliferation in myelodysplastic syndromes via the IDH1/HIF1-α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor this compound Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN. | Semantic Scholar [semanticscholar.org]
INCB053914: A Pan-PIM Kinase Inhibitor's Effects on Cell Cycle and Apoptosis in Hematologic Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
INCB053914 is a potent and selective, ATP-competitive, small-molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3). PIM kinases are key regulators of cell survival and proliferation, and their overexpression is implicated in the pathogenesis of various hematologic and solid tumors. This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression and apoptosis in cancer cells, with a focus on hematologic malignancies. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of oncology and the development of novel cancer therapeutics.
Introduction to PIM Kinases and this compound
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that play a crucial role in regulating multiple cellular processes, including cell cycle progression, apoptosis, and metabolism.[1] PIM kinases are downstream effectors of several oncogenic signaling pathways, most notably the JAK/STAT and PI3K/AKT pathways.[2] Their activity promotes cell survival and proliferation by phosphorylating a range of substrates involved in these critical cellular functions.
Overexpression of PIM kinases has been observed in a variety of human cancers, including hematological malignancies such as multiple myeloma (MM), acute myeloid leukemia (AML), and diffuse large B-cell lymphoma (DLBCL).[3] The three isoforms, PIM1, PIM2, and PIM3, have overlapping but also distinct functions, suggesting that a pan-PIM inhibitor may be a more effective therapeutic strategy than an isoform-specific inhibitor.[4]
This compound is a novel pan-PIM kinase inhibitor that has demonstrated potent anti-proliferative and pro-apoptotic activity in preclinical models of hematologic malignancies.[2] By inhibiting all three PIM isoforms, this compound effectively disrupts the signaling pathways that drive cancer cell growth and survival.
Effects of this compound on Cell Cycle
While specific quantitative data on the effects of this compound on cell cycle phase distribution from publicly available preclinical studies is limited, the known functions of PIM kinases and the effects of other pan-PIM inhibitors provide strong evidence for its mechanism of action. PIM kinases are known to promote cell cycle progression, and their inhibition is expected to lead to cell cycle arrest, primarily at the G1 phase.[4][5]
Table 1: Anticipated Effects of this compound on Cell Cycle Distribution in Hematologic Malignancy Cell Lines
| Cell Line | Treatment (this compound) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Reference |
| MOLM-16 (AML) | Vehicle Control | Data Not Available | Data Not Available | Data Not Available | N/A |
| MOLM-16 (AML) | Increasing Concentrations | Expected Increase | Expected Decrease | Expected Decrease | [4][5] |
| KMS-12-BM (MM) | Vehicle Control | Data Not Available | Data Not Available | Data Not Available | N/A |
| KMS-12-BM (MM) | Increasing Concentrations | Expected Increase | Expected Decrease | Expected Decrease | [4][5] |
Note: The data in this table is illustrative and based on the known mechanism of PIM kinase inhibitors. Specific quantitative data for this compound was not available in the reviewed literature.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes a general method for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Hematologic malignancy cell lines (e.g., MOLM-16, KMS-12-BM)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere or stabilize in suspension. Treat the cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsin-EDTA to detach the cells prior to centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Flow Cytometry Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow for Cell Cycle Analysis
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Downregulation of Pim-2 induces cell cycle arrest in the G0/G1 phase via the p53-non-dependent p21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of INCB053914 in Leukemia Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro potency of INCB053914, a novel pan-PIM kinase inhibitor, in various leukemia cell lines. The document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the compound's mechanism of action and experimental workflows.
Introduction to this compound
This compound is a potent and selective, ATP-competitive pan-PIM kinase inhibitor that targets all three PIM kinase isozymes (PIM1, PIM2, and PIM3).[1][2] The PIM family of serine/threonine kinases are crucial mediators in intracellular signaling networks, including the Janus kinase–signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways, which are frequently overexpressed in hematologic malignancies.[1][2][3] By inhibiting PIM kinases, this compound disrupts downstream signaling events that are critical for cell survival, proliferation, and growth in cancer cells.[1][2] Preclinical studies have demonstrated its anti-proliferative activity across a diverse range of hematologic tumor cell lines.[1][2]
Quantitative In Vitro Potency Data
The in vitro efficacy of this compound has been evaluated in various leukemia cell lines, demonstrating potent inhibition of cell proliferation and downstream signaling pathways. The following table summarizes the key potency metrics from published preclinical studies.
| Cell Line | Cancer Type | Assay | Potency (IC50) | Reference |
| MOLM-16 | Acute Myeloid Leukemia (AML) | pBAD Inhibition | 4 nM | [4] |
| MOLM-16 | Acute Myeloid Leukemia (AML) | Tumor Growth Inhibition (in vivo) | 70 nM | [1][2] |
| Multiple AML Cell Lines | Acute Myeloid Leukemia (AML) | Anti-proliferative | <100 nM in >50% of cell lines | [5] |
| KMS-12-BM | Multiple Myeloma (MM) | pBAD Inhibition | 27 nM | [4] |
| KMS-12-BM | Multiple Myeloma (MM) | Tumor Growth Inhibition (in vivo) | 145 nM | [1][2] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-leukemic effects by inhibiting the PIM kinases, which are key downstream effectors of various oncogenic signaling pathways. Inhibition of PIM kinases leads to a reduction in the phosphorylation of several downstream substrates, including the pro-apoptotic protein BAD (Bcl-2-associated death promoter), as well as components of the mTORC1 signaling pathway like p70S6K and 4E-BP1.[1][2][4] This ultimately leads to the inhibition of cell proliferation and tumor growth.[1][2] The interplay between the PIM kinase and PI3K/AKT/mTORC1 pathways is a critical aspect of its mechanism.[1][2]
Caption: PIM Kinase Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to assess the in vitro potency of this compound.
Cell Lines and Culture
A diverse panel of human hematologic malignancy cell lines, including acute myeloid leukemia (AML) and multiple myeloma (MM), were utilized. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cellular Proliferation Assay
To determine the anti-proliferative effects of this compound, a CellTiter-Glo® Luminescent Cell Viability Assay was employed.
Caption: Workflow for the Cellular Proliferation (CellTiter-Glo®) Assay.
Western Blot Analysis for Phosphoprotein Levels
Western blotting was performed to assess the effect of this compound on the phosphorylation of downstream PIM kinase substrates.
-
Cell Lysis: Leukemia cells were treated with varying concentrations of this compound for a specified duration (e.g., 4 hours). After treatment, cells were washed with cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-BAD, BAD, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1).
-
Detection: After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the bands was quantified using densitometry software. The levels of phosphorylated proteins were normalized to the total protein levels. IC50 values for the inhibition of substrate phosphorylation were determined by fitting the percent inhibition versus the log of the inhibitor concentration to a sigmoidal dose-response curve.[6]
Conclusion
This compound demonstrates significant in vitro potency against a range of leukemia cell lines. Its mechanism of action, centered on the inhibition of the PIM kinase signaling pathway, leads to a marked reduction in cell proliferation and the phosphorylation of key downstream substrates. The data presented in this guide underscore the therapeutic potential of this compound in hematologic malignancies and provide a foundation for further research and clinical investigation. The detailed experimental protocols offer a framework for the continued evaluation of this and similar compounds in the drug development pipeline.
References
- 1. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 3. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Structural Secrets of INCB053914: An In-depth Guide to its Structure-Activity Relationship
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of INCB053914, a potent and selective pan-PIM kinase inhibitor. Developed for researchers, scientists, and drug development professionals, this document delves into the core medicinal chemistry principles that guided the optimization of this clinical candidate. Through a detailed examination of its chemical architecture and corresponding biological activity, this guide offers valuable insights into the key structural features essential for potent PIM kinase inhibition.
This compound, also known as Intratinib, is an ATP-competitive inhibitor targeting all three isoforms of the PIM kinase family (PIM1, PIM2, and PIM3).[1][2][3] These serine/threonine kinases are crucial downstream effectors of various oncogenic signaling pathways, including the JAK/STAT and PI3K/AKT pathways, making them attractive targets for cancer therapy.[1][2][3] Overexpression of PIM kinases is implicated in the tumorigenesis of numerous hematologic malignancies and solid tumors.[1][2][3] this compound has demonstrated robust anti-proliferative activity in a range of cancer cell lines and has been investigated in clinical trials for advanced malignancies.[2][4][5]
Quantitative Analysis of PIM Kinase Inhibition
The inhibitory potency of this compound against the three PIM kinase isoforms has been rigorously quantified. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined through biochemical assays.
| Compound | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) |
| This compound | 0.5 | 2.0 | 0.6 |
Data sourced from preclinical characterization studies.
Furthermore, the cellular activity of this compound has been evaluated across a panel of hematologic cancer cell lines. The table below presents the 50% growth inhibition (GI50) values, demonstrating the compound's potent anti-proliferative effects.
| Cell Line | Cancer Type | GI50 (nM) |
| MOLM-16 | Acute Myeloid Leukemia | 3.3 |
| Kasumi-3 | Acute Myeloid Leukemia | 4.9 |
| KMS-12-BM | Multiple Myeloma | 13.2 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 19.5 |
Data represents mean values from multiple experiments.
Core Structural Features and SAR Insights
The discovery of this compound was the culmination of extensive medicinal chemistry efforts focused on optimizing a novel chemical scaffold. While a detailed table of analogs with their corresponding activities is not publicly available in the primary literature, the structure of this compound itself reveals key insights into the structural requirements for potent pan-PIM inhibition. The chemical name for this compound is N-((R)-4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-6-(2,6-difluorophenyl)picolinamide. Analysis of this structure and related PIM inhibitor scaffolds from the broader literature suggests the following critical interactions and SAR trends:
-
Hinge-Binding Moiety: The picolinamide core likely serves as a key hinge-binding element, forming crucial hydrogen bonds with the backbone of the PIM kinase hinge region. The nitrogen of the pyridine and the amide NH are well-positioned to act as hydrogen bond donors and acceptors.
-
Hydrophobic Pockets: The 2,6-difluorophenyl group attached to the picolinamide likely occupies a hydrophobic pocket within the ATP-binding site. The fluorine atoms can enhance binding affinity through favorable hydrophobic and electrostatic interactions.
-
Solvent-Exposed Region: The complex substituted piperidine moiety extends towards the solvent-exposed region of the ATP-binding cleft. The stereochemistry of the substituents on this ring is critical for maintaining potency and optimizing physicochemical properties. The amino and hydroxyl groups on the piperidine ring likely contribute to solubility and provide additional interaction points.
-
Cyclopentapyridine Core: The central 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol core provides the rigid scaffold necessary to correctly orient the key interacting moieties within the kinase active site.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Biochemical PIM Kinase Assays
-
PIM1 and PIM3 Activity (AlphaScreen® Assay):
-
Recombinant human PIM1 or PIM3 enzyme, a biotinylated peptide substrate, and ATP are combined in an assay buffer.
-
This compound or vehicle control is added at various concentrations.
-
The reaction is incubated at room temperature to allow for peptide phosphorylation.
-
AlphaScreen® acceptor beads coated with an anti-phospho-serine/threonine antibody and streptavidin-coated donor beads are added.
-
After incubation in the dark, the plate is read on an AlphaScreen-capable plate reader. The signal generated is proportional to the extent of substrate phosphorylation.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
-
PIM2 Activity (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET Assay):
-
Recombinant human PIM2 enzyme, a fluorescently labeled peptide substrate, and ATP are mixed in an assay buffer.
-
Serial dilutions of this compound or vehicle are added to the wells.
-
The kinase reaction is initiated and allowed to proceed at room temperature.
-
A solution containing a terbium-labeled anti-phospho-serine/threonine antibody is added to stop the reaction and detect the phosphorylated product.
-
The plate is incubated to allow for antibody binding.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths. The ratio of the emission signals is used to determine the extent of phosphorylation.
-
IC50 values are determined from the dose-response curves.
-
Cellular Proliferation Assay (GI50 Determination)
-
Hematologic cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or DMSO as a vehicle control.
-
Plates are incubated for 72 hours under standard cell culture conditions.
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
The GI50 values, the concentration of compound that inhibits cell growth by 50%, are calculated from the dose-response curves.
Western Blot Analysis of Substrate Phosphorylation
-
Cancer cell lines are treated with various concentrations of this compound for a specified time.
-
Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentrations of the lysates are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for phosphorylated BAD (pBAD) and total BAD, as well as other relevant signaling proteins.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Figure 1. Simplified signaling network illustrating the role of PIM kinases and the inhibitory action of this compound.
References
- 1. Patent Filed by Incyte Corp for Compound Treating Autoimmune Diseases [pharmaceutical-technology.com]
- 2. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 3. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor this compound Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for INCB053914 in MOLM-16 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB053914 is a potent and selective, ATP-competitive, pan-PIM kinase inhibitor. The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of several signaling pathways implicated in tumorigenesis, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[1] Overexpression of PIM kinases is observed in various hematologic and solid tumors, making them attractive therapeutic targets.[1] this compound has demonstrated broad anti-proliferative activity against a variety of hematologic tumor cell lines, with the MOLM-16 acute myeloid leukemia (AML) cell line showing extreme sensitivity.[2]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in the MOLM-16 cell line, a valuable model for AML research. The protocols cover cell culture, a cell viability assay, and a pharmacodynamic assay to measure the inhibition of a downstream PIM kinase substrate.
Data Presentation
The following tables summarize the quantitative data for this compound's activity in MOLM-16 cells based on preclinical studies.
Table 1: In Vitro Activity of this compound in MOLM-16 Cells
| Parameter | Cell Line | Value | Reference |
| Mean GI50 (50% Growth Inhibition) | MOLM-16 | 3.3 nM | [2] |
| Mean IC50 (pBAD Inhibition) | MOLM-16 | 4 nM | [3] |
Experimental Protocols
MOLM-16 Cell Culture and Maintenance
MOLM-16 cells were established from the peripheral blood of a 77-year-old woman with relapsed acute myeloid leukemia (AML M0).[4]
-
Culture Medium: 80% RPMI 1640 + 20% heat-inactivated Fetal Bovine Serum (FBS).[4]
-
Cell Morphology: Large, round cells growing in suspension, either singly or in small clumps.[4]
-
Subculture:
-
Incubation Conditions: 37°C with 5% CO2.[4]
-
Doubling Time: Approximately 50-80 hours.[5]
-
Storage: Freeze cells in a medium containing 70% culture medium, 20% FBS, and 10% DMSO.[4]
Cell Viability Assay (MTS Assay)
This protocol describes how to determine the GI50 of this compound in MOLM-16 cells using a colorimetric MTS assay.
Materials:
-
MOLM-16 cells
-
Complete culture medium (RPMI 1640 + 20% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest MOLM-16 cells in the exponential growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue exclusion).
-
Resuspend cells in fresh, pre-warmed complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (1 x 10^4 cells/well).
-
Include wells with medium only for background control.
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range, based on the known GI50, would be from 1 µM down to 0.01 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
MTS Assay:
-
Add 40 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C with 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of viability against the log concentration of this compound.
-
Determine the GI50 value by fitting the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism).
-
Phospho-BAD (pBAD) Pharmacodynamic Assay
This protocol details a method to assess the pharmacodynamic effect of this compound by measuring the inhibition of BAD phosphorylation in MOLM-16 cells.
Materials:
-
MOLM-16 cells
-
Complete culture medium (RPMI 1640 + 20% FBS)
-
This compound (stock solution in DMSO)
-
96-well V-bottom polypropylene plates
-
Cell lysis buffer (e.g., Cell Signaling Technology #9803) supplemented with protease and phosphatase inhibitors
-
Assay method for detecting pBAD (e.g., Western Blot, ELISA, or other immunoassays)
Procedure:
-
Cell Seeding:
-
Harvest and count MOLM-16 cells as described previously.
-
Resuspend cells in complete culture medium to a concentration of 4 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate (4 x 10^5 cells/well).[3]
-
-
Drug Treatment:
-
Incubation:
-
Incubate the plate for 2.5 hours at 37°C with 5% CO2.[3]
-
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully remove the supernatant.
-
Add 100 µL of ice-cold lysis buffer (supplemented with inhibitors) to each well.[3]
-
Pipette up and down to lyse the cells.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge the plate at high speed to pellet cell debris.
-
Collect the supernatant (cell lysate) for analysis.
-
-
pBAD Analysis:
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated BAD (pBAD) and total BAD using a suitable method like Western blotting.
-
Normalize the pBAD signal to the total BAD or a loading control (e.g., actin).
-
-
Data Analysis:
-
Quantify the pBAD signal for each treatment condition.
-
Calculate the percent inhibition of pBAD phosphorylation relative to the vehicle-treated control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing this compound's effects on MOLM-16 cells.
Caption: this compound inhibits PIM kinases, affecting downstream cell signaling.
References
- 1. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leibniz Institute DSMZ: Details [dsmz.de]
- 5. Cellosaurus cell line MOLM-16 (CVCL_2120) [cellosaurus.org]
Application Notes and Protocols for INCB053914 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB053914, also known as Uzansertib, is a potent and selective, ATP-competitive pan-inhibitor of PIM kinases.[1][2][3][4] The PIM (Proviral Integration site of Moloney murine leukemia virus) family of serine/threonine kinases, consisting of PIM1, PIM2, and PIM3, are key regulators of several cellular processes implicated in tumorigenesis, including cell survival, proliferation, and migration.[1][2] Overexpression of PIM kinases is observed in numerous hematologic and solid tumors, making them attractive therapeutic targets.[1][2] this compound has demonstrated broad anti-proliferative activity across a range of hematologic cancer cell lines and has been investigated in clinical trials for advanced hematologic malignancies.[5][6][7][8] These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of all three PIM isoforms. This inhibition blocks the phosphorylation of downstream substrates that are crucial for cell cycle progression and survival.[1][9] Key downstream targets include proteins involved in the JAK/STAT and PI3K/AKT/mTOR signaling pathways.[1][2] Specifically, this compound has been shown to inhibit the phosphorylation of BAD (Bcl-2-associated death promoter), a pro-apoptotic protein, as well as other signaling molecules like p70S6K and 4E-BP1, which are critical for protein synthesis and cell growth.[1][4][5]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against PIM kinases and its anti-proliferative effects on various hematologic cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PIM1 | 0.24[3][5][10][11] |
| PIM2 | 30.0[3][5][10][11] |
| PIM3 | 0.12[3][5][10][11] |
Table 2: Anti-proliferative Activity (GI50) of this compound in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MOLM-16 | Acute Myeloid Leukemia (AML) | 13.2 - 230.0 (range across MM cell lines)[1][5] |
| KMS-12-BM | Multiple Myeloma (MM) | 13.2 - 230.0 (range across MM cell lines)[1][5] |
| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | <100[1][3] |
| INA-6 | Multiple Myeloma (MM) | Not explicitly stated, but used in studies[1] |
| KG-1a | Acute Myeloid Leukemia (AML) | Not explicitly stated, but used in studies[10] |
Table 3: Cellular IC50 for Inhibition of pBAD Phosphorylation
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-16 | Acute Myeloid Leukemia (AML) | 4[10][11] |
| KMS-12-BM | Multiple Myeloma (MM) | 27[10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required concentration and volume: Based on the desired final concentrations for your experiments, calculate the amount of this compound powder and DMSO needed. A common stock solution concentration is 10 mM or 50 mg/mL in DMSO.[3]
-
Weigh the this compound powder: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[5]
-
Sterilize the stock solution: While not always necessary if prepared under sterile conditions, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage (up to 6 months at -80°C).[5]
Protocol 2: Treatment of Cells with this compound
This protocol outlines the general procedure for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate cell culture medium
-
This compound stock solution (from Protocol 1)
-
Cell culture plates or flasks
-
Pipettes and sterile filter tips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells at the desired density in a cell culture plate or flask and allow them to adhere and stabilize overnight in a 37°C, 5% CO2 incubator.
-
Prepare working solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is consistent across all treatments (including the vehicle control) and is typically kept below 0.1% to avoid solvent-induced toxicity.
-
Treat the cells: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration group.
-
Incubation: Incubate the cells for the desired period (e.g., 2 hours for signaling studies, 24-72 hours for proliferation assays).[1][3]
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), Western blotting to assess protein phosphorylation, or flow cytometry for cell cycle or apoptosis analysis.
Visualizations
References
- 1. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN. | Semantic Scholar [semanticscholar.org]
- 8. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor this compound Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 10. molnova.com [molnova.com]
- 11. This compound phosphate | pan-Pim inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for INCB053914 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommendations for utilizing the pan-PIM kinase inhibitor, INCB053914 (also known as Uzansertib), in Western blot applications. The following information is designed to guide researchers in effectively assessing the inhibitory activity of this compound on the PIM kinase signaling pathway in relevant cell models.
Introduction
This compound is a potent and selective, ATP-competitive, small-molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3). PIM kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a range of downstream substrates. Dysregulation of PIM kinase activity is implicated in various hematologic malignancies and solid tumors, making it an attractive target for cancer therapy. Western blotting is a key immunoassay to evaluate the efficacy of this compound by measuring the phosphorylation status of its downstream targets.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of PIM1, PIM2, and PIM3. PIM kinases are downstream effectors of several oncogenic signaling pathways, including the JAK/STAT and PI3K/AKT pathways. By inhibiting PIM kinases, this compound blocks the phosphorylation of key substrates involved in cell cycle progression and apoptosis, such as BAD (Bcl-2-associated death promoter), 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1), and components of the mTOR pathway like p70S6K and S6 ribosomal protein.
Application Notes and Protocols for INCB053914 in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical in vivo use of INCB053914, a pan-PIM kinase inhibitor, in mouse xenograft models of hematologic malignancies. The summarized data and detailed protocols are intended to guide the design and execution of similar research studies.
Quantitative Data Summary
The following tables summarize the dosages and administration of this compound as a single agent and in combination therapies in various mouse xenograft models.
Table 1: this compound Single-Agent Therapy in Mouse Xenograft Models
| Parameter | MOLM-16 (AML) Xenograft | KMS-12-BM (MM) Xenograft |
| Mouse Strain | SCID Mice | SCID Mice |
| Cell Inoculation | 1 x 10^8 cells/mL in DPBS mixed 1:1 (v/v) with Matrigel, 200 µL subcutaneous injection | 1 x 10^8 cells/mL in DPBS mixed 1:1 (v/v) with Matrigel, 200 µL subcutaneous injection |
| This compound Dosage | Up to 100 mg/kg | 25, 50, 75, and 100 mg/kg |
| Administration Route | Oral (p.o.) | Oral (p.o.) |
| Dosing Frequency | Twice a day (BID) | Twice a day (BID) |
| Treatment Duration | 15 days | 15 days |
| Primary Outcome | Tumor growth inhibition. At 30 mg/kg BID, 96% tumor growth inhibition was observed, with 6 of 8 mice showing partial regression. | Dose-dependent tumor growth inhibition of 43%, 71%, 77%, and 88% at the respective doses. |
| Pharmacodynamics | A single oral dose of 0-100 mg/kg was used to evaluate intratumoral pBAD inhibition 4 hours post-dose. | A single oral dose of 0-100 mg/kg was used to evaluate intratumoral pBAD inhibition 4 hours post-dose. |
| Reference | [1][2] | [1][2] |
Table 2: this compound Combination Therapy in Mouse Xenograft Models
| Parameter | Pfeiffer (DLBCL) Xenograft | KG-1 (AML) Xenograft |
| Mouse Strain | SCID Mice | SCID Mice |
| Tumor Implantation | Direct implantation of 1 cm x 1 cm tumor fragments | Subcutaneous injection of a cell suspension in DPBS and Matrigel |
| Combination Agent | INCB050465 (PI3Kδ inhibitor) | Cytarabine |
| This compound Dosage | 30 mg/kg | 20 mg/kg |
| This compound Dosing | Once a day (QD), oral | Twice a day (BID), oral |
| Combination Agent Dosing | 10 mg/kg, once a day (QD), oral | 20 mg/kg, twice a week, intraperitoneal injection |
| Treatment Duration | Not specified | 12 days |
| Primary Outcome | Synergistic tumor growth inhibition. 7 of 8 mice had partial regression and 1 had complete regression. | Additive or synergistic inhibition of tumor growth. |
| Reference | [1][2] | [1][2] |
Experimental Protocols
Xenograft Model Establishment
a. Cell Line-Derived Xenografts (MOLM-16, KMS-12-BM, KG-1)
-
Cell Culture: Culture human hematologic malignancy cell lines (e.g., MOLM-16, KMS-12-BM, KG-1) in appropriate media and conditions to ensure exponential growth.
-
Cell Preparation: Harvest cells and resuspend them in Dulbecco's Phosphate-Buffered Saline (DPBS) at a concentration of 1 x 10^8 cells/mL.[1]
-
Matrigel Mixture: Mix the cell suspension 1:1 (v/v) with Matrigel.[1]
-
Implantation: Subcutaneously inject 200 µL of the cell-Matrigel mixture into the flank of 5-9 week old female severe combined immunodeficiency (SCID) mice.[1]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume. The formula for tumor volume calculation is: Volume = [Length × (Width^2)] / 2.[1][2]
-
Treatment Initiation: Begin treatment when tumors reach a predetermined size, typically between 7 to 24 days after inoculation.[1][2]
b. Tumor Fragment-Derived Xenografts (INA-6, Pfeiffer)
-
Tumor Fragment Preparation: For INA-6 models, inject tumor fragments subcutaneously as a brei (100 µL in Hank's Balanced Salt Solution [HBSS], 1:10 v/v). For Pfeiffer models, directly implant 1 cm x 1 cm tumor fragments.[1][2]
-
Implantation: Implant the tumor fragments into the flank of SCID mice.[1][2]
-
Treatment Initiation: Start treatment of tumor-bearing mice 7 to 24 days after tumor inoculation for efficacy studies.[1][2]
This compound Administration
-
Formulation: Prepare this compound in a suitable vehicle for oral administration. The specific vehicle is not detailed in the provided references but is a critical parameter to establish.
-
Dosing: Administer this compound orally (p.o.) using gavage needles at the dosages specified in Tables 1 and 2.
-
Schedule: Follow the dosing schedule as outlined (e.g., once or twice daily) for the specified duration of the study.
Pharmacodynamic Analysis (pBAD Inhibition)
-
Dosing: Treat tumor-bearing mice with a single oral dose of this compound (ranging from 0 to 100 mg/kg).[1][2]
-
Sample Collection: Euthanize mice 4 hours after the single dose.[1][2]
-
Tumor and Plasma Collection: Collect tumors to analyze the levels of phosphorylated BAD (pBAD) and plasma samples for pharmacokinetic analysis.[1][2]
-
Analysis: Analyze pBAD levels relative to vehicle-administered controls to determine the in vivo inhibition of PIM kinase activity.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a pan-PIM kinase inhibitor. PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that play a crucial role in cell survival and proliferation by integrating signals from various pathways, including the JAK/STAT and PI3K/AKT pathways.[1][3] PIM kinases phosphorylate several downstream substrates, including the pro-apoptotic protein BAD, leading to its inactivation and promoting cell survival.[1] They also influence other proteins involved in cell growth and migration, such as p70S6K/S6 and 4E-BP1.[1]
Caption: this compound inhibits PIM kinases, blocking downstream survival signaling.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates the general workflow for assessing the in vivo efficacy of this compound in mouse xenograft models.
Caption: Workflow for this compound in vivo xenograft studies.
References
- 1. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing INCB053914 Synergy with Ruxolitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB053914 is a potent pan-PIM kinase inhibitor that has shown promise in the treatment of various hematologic malignancies. Ruxolitinib, a JAK1/2 inhibitor, is an established therapy for myeloproliferative neoplasms (MPNs). Preclinical studies have demonstrated a synergistic anti-tumor effect when combining this compound with ruxolitinib in MPN models.[1][2][3] This document provides detailed protocols for assessing this synergy in relevant cell lines, including methods for evaluating cell viability, apoptosis, and the underlying signaling pathways.
Principles of Synergy Assessment
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. The Chou-Talalay method is a widely accepted approach for quantifying drug synergy, utilizing the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Featured Cell Lines
The following human cell lines are relevant models for studying the synergy between this compound and ruxolitinib in the context of myeloproliferative neoplasms:
| Cell Line | Description | Culture Conditions |
| UKE-1 | Human acute myeloid leukemia (AML) cell line with a homozygous JAK2 V617F mutation.[4][5] | Iscove's Modified Dulbecco's Medium (IMDM) + 10% Fetal Bovine Serum (FBS) + 10% Horse Serum + 1 µM Hydrocortisone.[4] |
| SET-2 | Human megakaryoblastic leukemia cell line with a JAK2 V617F mutation. | RPMI-1640 + 10% FBS. |
| BaF3-JAK2 V617F | Murine pro-B cell line rendered IL-3 independent by stable expression of human JAK2 V617F. | RPMI-1640 + 10% FBS. |
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol determines the effect of this compound and ruxolitinib, alone and in combination, on the proliferation and viability of cancer cell lines.
Materials:
-
UKE-1, SET-2, or BaF3-JAK2 V617F cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Ruxolitinib (stock solution in DMSO)
-
96-well clear-bottom tissue culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay) or Lysis buffer (for CellTiter-Glo®)
-
Plate reader (absorbance at 570 nm for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and ruxolitinib in complete culture medium. For the combination treatment, prepare a matrix of concentrations. Based on published data, for UKE-1 cells, a fixed concentration of 0.5 µM this compound can be combined with a range of ruxolitinib concentrations. For SET-2 and BaF3-JAK2 V617F cells, fixed concentrations of 20 nM and 10 nM this compound, respectively, can be used with varying ruxolitinib concentrations.[1]
-
Drug Treatment: Add 100 µL of the drug dilutions (single agents and combinations) to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and then reading the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to determine the Combination Index (CI) based on the Chou-Talalay method.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound and ruxolitinib, alone and in combination.
Materials:
-
Treated cells from the viability assay setup (or a separate experiment)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells from each treatment condition by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of Signaling Pathways
This protocol examines the effect of this compound and ruxolitinib on key proteins in the JAK-STAT and PI3K/AKT/mTOR signaling pathways.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Primary Antibody Dilutions:
| Target Protein | Recommended Dilution |
| Phospho-STAT5 (Tyr694) | 1:1000[6][7] |
| Total STAT5 | As per manufacturer's recommendation |
| Phospho-BAD (Ser112) | 1:500 - 1:1000[8][9] |
| Total BAD | As per manufacturer's recommendation |
| Phospho-mTOR (Ser2448) | 1:1000 - 1:4000[10] |
| Total mTOR | As per manufacturer's recommendation |
| GAPDH or β-actin (loading control) | As per manufacturer's recommendation |
Procedure:
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Data Presentation and Visualization
Quantitative Data Summary
Table 1: Cell Viability (IC50 Values in µM)
| Cell Line | This compound (IC50) | Ruxolitinib (IC50) |
| UKE-1 | ||
| SET-2 | ||
| BaF3-JAK2 V617F |
Table 2: Combination Index (CI) Values
| Cell Line | Drug Concentrations | CI Value | Synergy/Additivity/Antagonism |
| UKE-1 | [Specify] | ||
| SET-2 | [Specify] | ||
| BaF3-JAK2 V617F | [Specify] |
Table 3: Apoptosis Induction (% of Annexin V Positive Cells)
| Treatment | UKE-1 | SET-2 | BaF3-JAK2 V617F |
| Vehicle Control | |||
| This compound | |||
| Ruxolitinib | |||
| This compound + Ruxolitinib |
Table 4: Western Blot Densitometry (Fold Change vs. Control)
| Treatment | p-STAT5/Total STAT5 | p-BAD/Total BAD | p-mTOR/Total mTOR |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound | |||
| Ruxolitinib | |||
| This compound + Ruxolitinib |
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathways affected by this compound and ruxolitinib.
Caption: Experimental workflow for assessing drug synergy.
References
- 1. The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN. | Semantic Scholar [semanticscholar.org]
- 3. The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonal evolution in UKE-1 cell line leading to an increase in JAK2 copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-STAT5 (phospho Tyr694) Antibody (A91399) | Antibodies.com [antibodies.com]
- 7. Phospho-STAT5A (Tyr694)/STAT5B (Tyr699) antibody (28949-1-AP) | Proteintech [ptglab.com]
- 8. Phospho-Bad (Ser112) (40A9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-mTOR (Ser2448) antibody (28881-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for Western Blot Analysis of pBAD and p-4E-BP1 Following INCB053914 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB053914 is a potent and selective pan-inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases (PIM1, PIM2, and PIM3) implicated in the regulation of cell survival, proliferation, and apoptosis.[1] PIM kinases exert their effects through the phosphorylation of various downstream substrates, including the pro-apoptotic protein BAD (Bcl-2-associated death promoter) and components of the mTORC1 signaling pathway, such as the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2] Phosphorylation of BAD at serine 112 (Ser112) by kinases, including PIMs, inhibits its pro-apoptotic function. Similarly, phosphorylation of 4E-BP1 relieves its inhibitory effect on protein translation, thereby promoting cell growth.
This document provides a detailed protocol for utilizing Western blotting to assess the inhibitory activity of this compound on the PIM kinase signaling pathway by measuring the phosphorylation status of two key downstream targets: pBAD (Ser112) and p-4E-BP1 (Thr37/46). This method is essential for researchers investigating the mechanism of action of this compound and similar PIM kinase inhibitors in relevant cancer cell lines.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway and the experimental workflow for the Western blot analysis.
Caption: this compound inhibits PIM kinases, leading to decreased phosphorylation of BAD and 4E-BP1.
Caption: Western blot workflow for analyzing pBAD and p-4E-BP1 after this compound treatment.
Experimental Protocols
This protocol is optimized for the analysis of phosphorylated proteins in hematologic cancer cell lines (e.g., MOLM-16, KMS-12-BM) treated with this compound.
Materials and Reagents
-
Cell Line: MOLM-16 (acute myeloid leukemia) or KMS-12-BM (multiple myeloma)
-
Compound: this compound (dissolved in DMSO)
-
Cell Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
Sample Buffer: 4x Laemmli sample buffer
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15% gradient) and running buffer
-
Transfer: PVDF membranes, transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-BAD (Ser112)
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-total BAD
-
Rabbit anti-total 4E-BP1
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Buffers: Phosphate-buffered saline (PBS), Tris-buffered saline (TBS)
Procedure
-
Cell Culture and Treatment:
-
Culture MOLM-16 or KMS-12-BM cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells at a density of 1 x 10⁶ cells/mL and allow them to grow overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.[3] An equivalent volume of DMSO should be used as a vehicle control.
-
-
Cell Lysis:
-
Following treatment, harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-pBAD, anti-p-4E-BP1) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total BAD, total 4E-BP1, and a loading control (β-actin or GAPDH).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal, which is then normalized to the loading control.
-
Data Presentation
The quantitative data from the Western blot analysis should be presented in a clear and structured table to facilitate comparison between different treatment conditions.
| Treatment (this compound) | Normalized pBAD (Ser112) Intensity (Arbitrary Units) | Normalized p-4E-BP1 (Thr37/46) Intensity (Arbitrary Units) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| 10 nM | Value | Value |
| 100 nM | Value | Value |
| 1000 nM | Value | Value |
Note: Values in the table are placeholders and should be replaced with experimental data. The data should be presented as mean ± standard deviation from at least three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for phosphorylated proteins | Inefficient phosphorylation induction. | Ensure the cell line used expresses the target proteins and that the treatment conditions are optimal. |
| Dephosphorylation during sample preparation. | Always use fresh phosphatase inhibitors in the lysis buffer and keep samples on ice. | |
| Low abundance of target protein. | Increase the amount of protein loaded onto the gel. | |
| High background | Blocking agent is not optimal. | Use 5% BSA in TBST for blocking when detecting phosphorylated proteins, as milk contains phosphoproteins that can cause non-specific binding.[4] |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Non-specific bands | Primary or secondary antibody cross-reactivity. | Use highly specific monoclonal antibodies. Ensure the secondary antibody does not cross-react with other species' immunoglobulins. |
| Protein degradation. | Use fresh protease inhibitors in the lysis buffer and handle samples quickly and on ice. |
References
- 1. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Stability of INCB053914 in DMSO at -20°C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential guidelines and protocols for the storage and handling of the pan-PIM kinase inhibitor, INCB053914, when prepared in dimethyl sulfoxide (DMSO). Adherence to these recommendations is crucial for ensuring the integrity and activity of the compound in experimental settings.
Introduction to this compound
This compound, also known as Uzansertib, is a potent, ATP-competitive small molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1] The PIM kinases are a family of serine/threonine kinases that play a critical role in cell survival, proliferation, and apoptosis.[2][3][4] Overexpression of PIM kinases is implicated in the tumorigenesis of various hematologic malignancies and solid tumors, making them a key therapeutic target.[5] this compound has demonstrated anti-tumor activity in preclinical models of hematologic malignancies.[5] Given its therapeutic potential, understanding the stability of this compound in common laboratory solvents like DMSO is paramount for obtaining reliable and reproducible experimental results.
PIM Kinase Signaling Pathway
The PIM kinases are constitutively active and primarily regulated at the level of protein expression and stability.[3] They are downstream effectors of multiple signaling pathways, including the JAK/STAT pathway, and are not regulated by typical kinase activation loops. PIM kinases phosphorylate a variety of substrates involved in cell cycle progression and apoptosis, such as the pro-apoptotic protein Bad. Phosphorylation of Bad by PIM kinases promotes cell survival.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Control of Pim2 kinase stability and expression in transformed human haematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor this compound Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB053914: A Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the research-grade use of INCB053914, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.
Product Information and Recommended Suppliers
This compound is a small molecule inhibitor targeting the BET family of proteins, which play a crucial role in the epigenetic regulation of gene transcription. For research purposes, it is critical to source high-purity this compound. Below is a list of reputable suppliers:
| Supplier | Catalog Number | Purity |
| MedChemExpress | HY-101593 | >99% |
| Selleck Chemicals | S8690 | >99% |
| Adooq Bioscience | A14789 | >99% |
| Cayman Chemical | 24005 | >98% |
Note: Purity levels and catalog numbers are subject to change. Please verify with the supplier before ordering.
Mechanism of Action and Signaling Pathway
This compound functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and transcription factors. This leads to the downregulation of key oncogenes, such as MYC, and cell cycle regulators, ultimately inducing cell cycle arrest and apoptosis in various cancer models.
Caption: Mechanism of this compound action in the cell nucleus.
In Vitro Efficacy Data
This compound has demonstrated potent anti-proliferative activity across a range of hematological and solid tumor cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 7 | |
| MV-4-11 | Acute Myeloid Leukemia | 15 | |
| Kelly | Neuroblastoma | 114 | |
| NCI-H929 | Multiple Myeloma | 39 | |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 56 |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol outlines the measurement of cell viability and proliferation in response to this compound treatment.
Caption: Workflow for a cell proliferation assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere and resume logarithmic growth overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Target Engagement
This protocol is for assessing the downstream effects of this compound on the expression of target proteins like MYC.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., at 1x, 5x, and 10x the IC50 concentration) for 24 hours. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against MYC (or another target protein) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
In Vivo Studies
This compound has shown anti-tumor efficacy in various preclinical animal models.
| Animal Model | Cancer Type | Dosing | Outcome | Reference |
| MOLM-13 Xenograft (mouse) | Acute Myeloid Leukemia | 20 mg/kg, oral, daily | Tumor growth inhibition | |
| Kelly Xenograft (mouse) | Neuroblastoma | 10 mg/kg, oral, daily | Tumor regression |
General Protocol for a Xenograft Study:
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound orally at the specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Tumors can be harvested for further analysis (e.g., pharmacodynamics, histology).
Disclaimer: These protocols are intended for guidance and may require optimization for specific cell lines, experimental conditions, and research goals. Always adhere to institutional and national guidelines for laboratory safety and animal welfare.
Application Notes and Protocols for In Vivo Efficacy Studies of INCB053914
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the in vivo evaluation of INCB053914, a novel pan-PIM kinase inhibitor. The protocols outlined below are based on preclinical studies investigating the efficacy of this compound in various hematologic malignancies.
Introduction
This compound is a potent and selective ATP-competitive inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1][2][3] PIM kinases are serine/threonine kinases that play a crucial role in regulating cell proliferation, survival, and metabolism, making them attractive targets for cancer therapy.[4] Overexpression of PIM kinases is observed in numerous hematologic and solid tumors and is often associated with poor prognosis.[5] this compound has demonstrated significant antitumor activity in preclinical models of hematologic malignancies, both as a single agent and in combination with other anticancer agents.[1][2] These notes provide detailed methodologies for establishing and utilizing xenograft animal models to assess the in vivo efficacy of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by inhibiting the kinase activity of PIM1, PIM2, and PIM3. This inhibition leads to the reduced phosphorylation of downstream substrates that are critical for cell cycle progression and survival.[1] Key signaling pathways affected by this compound include the JAK/STAT and PI3K/AKT pathways, which are often dysregulated in cancer.[3][6] Inhibition of PIM kinases by this compound leads to decreased phosphorylation of pro-apoptotic proteins like BAD, thereby promoting apoptosis.[1] Furthermore, it impacts the mTORC1 pathway by reducing the phosphorylation of downstream effectors such as p70S6K, S6, and 4E-BP1, which are essential for protein synthesis and cell growth.[1]
References
- 1. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: INCB053914 and RSK2 Kinase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pan-PIM kinase inhibitor INCB053914 and its potential off-target effects on RSK2 kinase.
Frequently Asked Questions (FAQs)
Q1: What is the known interaction between this compound and RSK2 kinase?
A1: Preclinical characterization of this compound, a potent and selective pan-PIM kinase inhibitor, included screening against a panel of over 50 kinases. In these biochemical assays, this compound demonstrated modest inhibitory activity against RSK2 with a half-maximal inhibitory concentration (IC50) of 7.1 μM.[1][2][3] It is important to note that in a broader screening panel of 192 kinases, only the intended PIM kinases and PAS kinase were significantly inhibited by this compound at a concentration of 100 nM.[1][2][3]
Q2: How does the in vitro potency of this compound against RSK2 compare to its on-target PIM kinases?
A2: this compound is significantly more potent against its intended PIM kinase targets than against RSK2. The IC50 values for PIM1 and PIM3 are in the low nanomolar range, while for PIM2 it is slightly higher but still substantially lower than the 7.1 μM observed for RSK2.[1][2][3] This separation in potency is a key factor in assessing the likelihood of observing RSK2-mediated off-target effects at typical experimental concentrations of this compound.
Q3: We are observing unexpected phenotypes in our cellular assays with this compound that are not consistent with PIM kinase inhibition. Could this be due to off-target effects on RSK2?
A3: While a direct off-target effect on RSK2 is possible, especially at higher concentrations of this compound, it is crucial to systematically investigate other potential causes for the unexpected phenotype. These could include the activation of compensatory signaling pathways or off-target effects on other kinases not included in the initial screening panels.[4][5] We recommend a series of troubleshooting experiments to distinguish between on-target and potential off-target effects.
Q4: What is the first step in troubleshooting unexpected results with this compound?
A4: The first step is to confirm on-target engagement in your experimental system. This can be achieved by assessing the phosphorylation status of known PIM kinase substrates, such as p-BAD (Ser112), p-p70S6K, and p-4E-BP1.[1][2] A clear dose-dependent inhibition of these markers would indicate that this compound is active against PIM kinases in your model. If on-target engagement is confirmed and the unexpected phenotype persists, then investigating off-target possibilities is warranted.
Troubleshooting Guides
Problem 1: Differentiating On-Target PIM Inhibition from Potential Off-Target RSK2 Effects
If your experimental results are ambiguous, the following steps can help to dissect the underlying signaling pathways.
Recommended Actions:
-
Phospho-protein analysis: Perform Western blotting to analyze the phosphorylation status of direct downstream substrates of both PIM kinases and RSK2.
-
Use a structurally unrelated PIM inhibitor: Compare the phenotype induced by this compound with that of a different, well-characterized PIM kinase inhibitor. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
RSK2 Knockdown/Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of RSK2. If the unexpected phenotype is diminished or absent in these models upon treatment with this compound, it would support an RSK2-mediated off-target effect.[6]
Problem 2: Inconsistent results in cellular proliferation or viability assays.
Inconsistent results across different cell lines or experimental conditions can be challenging to interpret.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Cell line-specific expression of off-target kinases | Characterize the kinome of your cell lines via proteomics or transcriptomics to determine the expression levels of RSK2 and other potential off-target kinases. | A high expression of RSK2 in a particularly sensitive cell line might suggest a higher likelihood of off-target effects. |
| Off-target toxicity at high concentrations | Perform a dose-response curve and compare the cytotoxic IC50 with the on-target IC50 for PIM kinase inhibition in your cellular system. | A large discrepancy between the cytotoxic concentration and the on-target inhibitory concentration may suggest off-target toxicity.[4] |
| Activation of compensatory signaling pathways | Probe for the activation of known compensatory pathways using Western blotting (e.g., p-AKT, p-ERK). | Inhibition of PIM kinases can sometimes lead to the activation of other survival pathways, which could mask the expected phenotype.[5] |
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 | Selectivity vs. RSK2 | Reference |
| PIM1 | ≈ PIM3 | >475-fold | [1][2] |
| PIM2 | Slightly higher than PIM1/3 | >475-fold | [1][2] |
| PIM3 | Low nM | >475-fold | [1][2] |
| RSK2 | 7.1 μM | - | [1][2][3] |
| PAS kinase | Significantly Inhibited at 100 nM | - | [1][2][3] |
Experimental Protocols
Protocol 1: Biochemical RSK2 Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against RSK2 kinase by measuring ADP production.
Materials:
-
Recombinant active RSK2 enzyme
-
Kinase substrate (e.g., KRRRLSSLRA peptide)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[7]
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer with a constant percentage of DMSO.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Test compound or vehicle control (DMSO).
-
RSK2 enzyme diluted in kinase dilution buffer.
-
Mix and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
-
Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined to ensure the reaction is in the linear range.
-
Signal Detection:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cellular Assay to Measure RSK2 Activity (Western Blot)
This protocol assesses the intracellular activity of RSK2 by measuring the phosphorylation of its downstream substrate, CREB.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., EGF) to stimulate the MAPK pathway
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with a dose-range of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF) for 15-30 minutes to activate the RSK2 pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-CREB and normalize to total CREB and the loading control.
Visualizations
Caption: The canonical MAPK/ERK signaling pathway leading to the activation of RSK2.
Caption: General experimental workflow for an in vitro biochemical kinase inhibition assay.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 2. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. promega.com [promega.com]
Technical Support Center: INCB053914 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results or potential resistance during experiments with the pan-PIM kinase inhibitor, INCB053914. The information is based on the known roles of PIM kinases in cellular signaling and established mechanisms of resistance to other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
While specific acquired resistance mechanisms to this compound have not been extensively characterized in dedicated studies, based on the known functions of PIM kinases and general principles of resistance to kinase inhibitors, several potential mechanisms could be at play:
-
Upregulation of PIM Kinase Expression: Although this compound is a pan-PIM inhibitor, a compensatory upregulation of one or more PIM kinase family members (PIM1, PIM2, PIM3) could potentially overcome the inhibitory effect.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of PIM kinases. A key potential bypass mechanism is the reactivation of the mTOR signaling pathway.[1]
-
Alterations in Downstream Effectors: Mutations or altered expression of downstream targets of PIM kinases, such as BAD, 4E-BP1, or components of the protein synthesis machinery, could render the cells less dependent on PIM signaling for survival and proliferation.
-
Drug Efflux: Increased expression or activity of multidrug resistance transporters, such as MDR1 and BCRP, could lead to reduced intracellular concentrations of this compound. PIM kinases have been implicated in the regulation of these transporters.[2]
Q2: I am observing a rebound in the phosphorylation of mTOR pathway components (e.g., S6, 4E-BP1) after initial successful inhibition with this compound. What could be happening?
This phenomenon may indicate a feedback activation of the mTOR signaling pathway.[1] Inhibition of PIM kinases can lead to an increase in Reactive Oxygen Species (ROS), which in turn can activate p38 MAPK signaling.[1] Activated p38 can then lead to the reactivation of AKT and subsequently the mTOR pathway, thus creating a resistance loop.[1]
Q3: Could overexpression of PIM kinases be a reason for intrinsic resistance to other drugs I'm testing in combination with this compound?
Yes, this is a well-documented phenomenon. PIM kinases are known to mediate resistance to various therapies, including PI3K inhibitors and MET inhibitors.[3][4][5] PIM kinases can promote cell survival and proliferation through pathways that are parallel to those targeted by other inhibitors. For instance, PIM1 can promote resistance to PI3K inhibitors by enhancing the activity of the transcription factor NRF2, which controls the cellular antioxidant response.[3][4][6][7]
Troubleshooting Guides
Problem: Decreased this compound Efficacy in Long-Term Cell Culture
| Potential Cause | Suggested Troubleshooting Steps |
| Development of Acquired Resistance | - Perform Western Blot Analysis: Check for upregulation of PIM1, PIM2, or PIM3 protein levels in your treated cells compared to parental cells. Also, probe for reactivation of parallel survival pathways, such as the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-S6, p-4E-BP1).- Gene Expression Analysis: Use qPCR or RNA-Seq to assess changes in the mRNA levels of PIM kinases and genes associated with drug resistance (e.g., ABC transporters).- Combination Therapy: Consider co-treatment with an inhibitor of a potential bypass pathway, such as an mTOR inhibitor (e.g., rapamycin) or a p38 MAPK inhibitor. |
| Cell Line Heterogeneity | - Clonal Selection: The observed resistance might be due to the outgrowth of a pre-existing resistant subclone. Consider performing single-cell cloning to isolate and characterize resistant populations.- Verify Target Engagement: Ensure that in the less sensitive population, this compound is still inhibiting its direct targets (e.g., by assessing the phosphorylation of known PIM substrates like BAD). |
Problem: Unexpected Cell Survival Despite Evidence of PIM Kinase Inhibition
| Potential Cause | Suggested Troubleshooting Steps |
| Activation of Pro-Survival Bcl-2 Family Members | - Assess Bcl-2 Family Protein Expression: PIM kinases are known to phosphorylate and inactivate the pro-apoptotic protein BAD. While this compound will inhibit this, cells may compensate by upregulating anti-apoptotic proteins like Bcl-2 or Mcl-1.[8] Perform Western blotting for these proteins.- Combination with BH3 Mimetics: Consider combining this compound with a Bcl-2 inhibitor (e.g., venetoclax) to synergistically induce apoptosis.[8] |
| Redox Homeostasis Alterations | - Measure Cellular ROS: PIM kinases play a role in regulating cellular redox balance.[3][4][6][7] Inhibition of PIM kinases might lead to altered ROS levels. Measure ROS levels using probes like DCFDA to see if your cells are adapting their antioxidant response.- Investigate NRF2 Pathway: Analyze the expression and localization of NRF2 and its downstream targets (e.g., NQO1, HMOX1) to see if this antioxidant pathway is being constitutively activated.[3] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Resistance Markers
-
Cell Lysis: Lyse parental and this compound-treated (or resistant) cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-20% Tris-glycine gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
p-BAD (Ser112)
-
Total BAD
-
p-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
p-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
PIM1, PIM2, PIM3
-
NRF2
-
Actin or Tubulin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.
Visualizations
Caption: Signaling pathways downstream of PIM kinases inhibited by this compound.
Caption: A potential feedback loop leading to acquired resistance to PIM kinase inhibitors.
Caption: Workflow for investigating acquired resistance to this compound in cell culture.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The oncogenic PIM kinase family regulates drug resistance through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Pim Kinases Is Sufficient to Promote Resistance to MET Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Overcoming INCB053914 insolubility in aqueous solutions
Welcome to the technical support center for INCB053914. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to advance your research.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Solubility Problem
Q1: Why does my this compound precipitate out of aqueous solutions?
A1: this compound is a small molecule inhibitor that, like many kinase inhibitors, is inherently hydrophobic. Its chemical structure has limited capacity to form favorable interactions with water molecules, leading to low aqueous solubility. When a concentrated stock solution of this compound in an organic solvent like DMSO is diluted into an aqueous buffer, the compound can crash out of solution as it encounters an environment where it is poorly soluble. This phenomenon is a common challenge with many compounds in drug discovery.[1][2]
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For creating initial stock solutions for in vitro assays, dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent.[3] For in vivo studies, this compound has been formulated as a suspension in vehicles containing carboxymethylcellulose sodium (CMC-Na).[3]
Section 2: Troubleshooting Common Solubility Issues
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What can I do?
A3: This is a frequent issue. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: The simplest approach is to test a serial dilution to determine the highest working concentration at which this compound remains soluble in your final assay medium.
-
Optimize DMSO Concentration: While DMSO is an excellent solvent for the stock solution, its final concentration in the aqueous buffer should be kept low (typically <0.5%) to avoid solvent effects on your experiment and to minimize the risk of precipitation.
-
Use a Co-solvent: In some cases, the addition of a water-miscible organic co-solvent to the aqueous buffer can increase the solubility of the compound.[4][5] Common co-solvents include ethanol and propylene glycol. However, the compatibility of any co-solvent with your specific assay must be validated.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[1][5] If this compound has a basic functional group, slightly acidifying the buffer might increase its solubility. Conversely, if it has an acidic functional group, a more basic buffer could help. The effect of pH on the compound's stability and activity must be considered.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), can help to maintain the solubility of hydrophobic compounds in aqueous solutions for in vitro assays.[6] However, for cell-based assays, the surfactant concentration must be kept below its critical micelle concentration to avoid cellular toxicity.[6]
Q4: Can I use sonication to help dissolve this compound?
A4: Sonication can be a useful technique to break down aggregates and aid in the dispersion of a compound in a solvent.[6] It can be particularly helpful when preparing suspensions for in vivo use. However, for preparing true solutions for in vitro assays, if the compound precipitates after sonication, it indicates that the concentration is above its thermodynamic solubility limit in that specific solvent system.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Table 1: Troubleshooting Matrix for this compound Precipitation
| Issue | Potential Cause | Recommended Solution | Considerations |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The final concentration of this compound exceeds its aqueous solubility. | 1. Decrease the final concentration of this compound.2. Increase the percentage of DMSO in the final solution (up to a tolerable limit for the assay).3. Add a co-solvent (e.g., ethanol) to the aqueous buffer. | Ensure the final DMSO/co-solvent concentration does not affect experimental outcomes. Run appropriate vehicle controls. |
| Cloudiness or visible particles in the prepared solution | Incomplete dissolution or formation of aggregates. | 1. Vortex the solution vigorously.2. Briefly sonicate the solution.3. Filter the solution through a 0.22 µm filter if a true solution is required. | Sonication may not be suitable for all compounds or experimental setups. Filtration will remove undissolved compound, so the final concentration should be verified if possible. |
| Compound precipitates during incubation in a cell-based assay | Interaction with components of the cell culture medium or changes in temperature/pH. | 1. Reduce the final concentration of this compound.2. Pre-warm the aqueous buffer to the incubation temperature before adding the DMSO stock.3. Consider the use of protein (e.g., albumin) in the medium, which can sometimes help to solubilize hydrophobic compounds. | Be aware that protein binding can affect the free concentration of the compound and its activity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous buffers for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).[3]
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution, but the stability of the compound under these conditions should be considered.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C as recommended by the supplier.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
Objective: To dilute the this compound DMSO stock solution into an aqueous buffer for immediate use in an experiment.
Materials:
-
This compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
Methodology:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell-based assays).
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While vortexing or gently mixing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider the troubleshooting steps outlined in the guide above.
-
Use the freshly prepared working solution immediately in your experiment.
Signaling Pathway and Experimental Workflow
This compound is a pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3).[7][8] These serine/threonine kinases are involved in cell signaling pathways that promote cell proliferation and survival, such as the JAK/STAT and PI3K/AKT pathways.[7][8] Inhibition of PIM kinases by this compound leads to decreased phosphorylation of downstream substrates, including the pro-apoptotic protein BAD and components of the mTORC1 pathway like p70S6K, S6, and 4E-BP1.[7]
Caption: this compound inhibits PIM kinases, blocking downstream signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmpas.com [jmpas.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB053914 Technical Support Center: Interpreting Unexpected Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments with INCB053914, a potent and selective pan-PIM kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected anti-proliferative effect of this compound in our cancer cell line. What are the possible reasons?
A1: Several factors could contribute to a reduced anti-proliferative response. Consider the following:
-
Cell Line Specificity: The sensitivity to PIM kinase inhibition can vary significantly between different cancer cell lines. Preclinical studies have shown that while many hematologic malignancy cell lines are sensitive to this compound, with GI₅₀ values in the low nanomolar range, some cell lines may be inherently less dependent on PIM signaling for survival and proliferation.[1][2]
-
Compensatory Signaling Pathways: Cancer cells can develop resistance to targeted therapies by upregulating parallel or downstream signaling pathways. In the context of PIM kinase inhibition, activation of pathways like PI3K/AKT/mTOR can sometimes compensate for the loss of PIM activity.[2][3]
-
Experimental Conditions: Ensure that the experimental setup is optimized. This includes verifying the concentration and stability of this compound in your culture media, ensuring consistent cell seeding densities, and using cells within a low passage number.
Q2: We have observed an increase in the expression of PIM2 protein levels after treating cells with this compound. Is this an expected result?
A2: Yes, this is a documented phenomenon. Preclinical studies have consistently shown that treatment with this compound can lead to a compensatory upregulation of PIM2 expression in both cancer cell lines and primary patient samples.[3][4] This is thought to be a feedback mechanism in response to the inhibition of PIM kinase activity. This observation can serve as a pharmacodynamic marker of target engagement.[3]
Q3: Our in vivo xenograft study with this compound is showing limited tumor growth inhibition. What troubleshooting steps can we take?
A3: In vivo studies introduce additional complexities. Here are some factors to investigate:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Ensure that the dosing regimen is sufficient to achieve and maintain therapeutic concentrations of this compound in the tumor tissue. It is crucial to correlate drug exposure with the inhibition of downstream PIM kinase targets, such as phosphorylation of BAD (pBAD).[3] Preclinical studies have established a dose-dependent inhibition of pBAD in tumor xenografts.[1][3]
-
Tumor Model Characteristics: The specific tumor model used can influence the outcome. Factors such as the tumor microenvironment and the inherent sensitivity of the cancer cells to PIM inhibition play a critical role.
-
Drug Formulation and Administration: Verify the stability and solubility of your this compound formulation. Improper formulation can lead to poor bioavailability and suboptimal drug exposure.
Q4: Are there any known off-target effects of this compound that could explain unexpected phenotypes in our experiments?
A4: this compound has been characterized as a highly selective pan-PIM kinase inhibitor.[5] However, like any kinase inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. Some pan-PIM kinase inhibitors have been associated with off-target effects leading to adverse events in clinical settings.[6] If you observe a phenotype that cannot be explained by PIM kinase inhibition, it is advisable to:
-
Perform a dose-response experiment to see if the effect is observed at concentrations consistent with PIM kinase inhibition.
-
Consider using a structurally different PIM kinase inhibitor to see if the phenotype is recapitulated.
-
If available, consult kinome screening data to identify potential off-target interactions.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in GI₅₀ values between experiments. | Inconsistent cell seeding density. | Use a cell counter to ensure a consistent number of cells are plated in each well. |
| Cell health and passage number. | Use cells from a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| Instability or degradation of this compound. | Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles. | |
| Unexpectedly high cell viability at high concentrations. | Compound precipitation. | Visually inspect the media for any signs of precipitation. Consider using a different solvent or a lower final concentration of the solvent in the culture media. |
| Activation of compensatory survival pathways. | Investigate the activation status of parallel pathways like PI3K/AKT/mTOR via Western blotting. |
Guide 2: Difficulty in Detecting Inhibition of Downstream Targets by Western Blot
| Observed Issue | Potential Cause | Recommended Solution |
| No decrease in the phosphorylation of BAD (pBAD) or other downstream targets (e.g., p4E-BP1). | Insufficient drug concentration or treatment time. | Perform a time-course and dose-response experiment to determine the optimal conditions for observing target inhibition. |
| Poor antibody quality. | Validate your primary antibody using positive and negative controls. Ensure the antibody is specific for the phosphorylated form of the protein. | |
| Technical issues with Western blotting. | Ensure complete protein transfer from the gel to the membrane. Use appropriate blocking buffers and antibody concentrations. | |
| Inconsistent phosphorylation signals. | Variability in cell lysis and sample preparation. | Use fresh lysis buffer containing phosphatase and protease inhibitors. Ensure consistent protein quantification and loading. |
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Hematologic Malignancy Cell Lines
| Cell Line | Disease Type | Mean GI₅₀ (nM) |
| MOLM-16 | AML | 3.3 |
| Kasumi-3 | AML | 4.9 |
| Pfeiffer | DLBCL | 19.5 |
| KMS-12-BM | Multiple Myeloma | 230.0 |
| Various other AML cell lines | AML | <100 (in 8 of 15 lines) |
| Various other MM cell lines | Multiple Myeloma | 13.2 - 230.0 |
Data summarized from preclinical characterization studies.[1]
Table 2: In Vivo Pharmacodynamic Effect of this compound on pBAD in Tumor Xenografts
| Tumor Model | Dose of this compound | Time Point | % Inhibition of pBAD (relative to vehicle) |
| MOLM-16 (AML) | 30 mg/kg | 4 hours | ~50% |
| MOLM-16 (AML) | 100 mg/kg | 4 hours | ~80% |
| KMS-12-BM (MM) | 30 mg/kg | 4 hours | ~40% |
| KMS-12-BM (MM) | 100 mg/kg | 4 hours | ~70% |
Data estimated from graphical representations in preclinical studies.[1]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
Western Blotting for pBAD
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated BAD (e.g., pBAD Ser112) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: PIM Kinase Signaling and this compound Mechanism of Action.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
Optimizing INCB053914 Dosage for Minimal Toxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of INCB053914, a pan-PIM kinase inhibitor, to minimize toxicity in preclinical experiments. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, potent, and selective ATP-competitive inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1] PIM kinases are serine/threonine kinases that play a crucial role in regulating cell proliferation, survival, and apoptosis.[2][3][4] By inhibiting PIM kinases, this compound can block the phosphorylation of downstream targets, leading to anti-tumor activity in various hematologic malignancies.[1][5]
Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?
The most frequently reported dose-limiting toxicities (DLTs) and treatment-emergent adverse events (TEAEs) associated with this compound are elevations in liver enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[6] In a phase 1/2 study, elevated AST/ALT was the most common DLT observed in patients receiving this compound monotherapy.[6]
Q3: How can I monitor for potential hepatotoxicity in my in vivo experiments?
Regular monitoring of serum liver enzymes (ALT and AST) is the primary method for detecting hepatotoxicity. Additionally, histopathological analysis of liver tissue at the end of the study can provide definitive evidence of liver damage. For a more sensitive and earlier detection of liver injury, consider measuring circulating microRNA-122 (miR-122), a biomarker specific to liver damage.[7][8]
Q4: What is a recommended starting dose for in vivo studies?
Preclinical studies in xenograft models of acute myeloid leukemia (AML) and multiple myeloma (MM) have used oral doses of this compound ranging from 25 mg/kg to 100 mg/kg, administered twice daily.[5] A dose-dependent inhibition of tumor growth was observed within this range.[5] It is recommended to start with a dose at the lower end of this range and escalate based on tolerability and efficacy in your specific model.
Troubleshooting Guides
Issue: Unexpectedly High In Vitro Cytotoxicity at Low Doses
-
Possible Cause: Off-target effects or high sensitivity of the cell line.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a Western blot to analyze the phosphorylation status of a known downstream target of PIM kinases, such as BAD (at Ser112).[2][5] A dose-dependent decrease in pBAD levels would confirm on-target PIM kinase inhibition.
-
Cell Line Sensitivity: Test this compound on a panel of cell lines with varying PIM kinase expression levels to determine if the observed cytotoxicity is specific to certain genetic backgrounds.
-
Assay Interference: Rule out compound interference with the cytotoxicity assay itself (e.g., MTT reduction by the compound). Run a control plate with the compound in cell-free media.
-
Issue: Significant Elevation of Liver Enzymes (ALT/AST) in In Vivo Studies
-
Possible Cause: Drug-induced hepatotoxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound in subsequent cohorts to identify a maximum tolerated dose (MTD).
-
Dosing Schedule Modification: Consider alternative dosing schedules, such as once-daily administration or intermittent dosing (e.g., 5 days on, 2 days off), to reduce cumulative exposure.
-
Hepatoprotectant Co-administration: In exploratory studies, the use of a hepatoprotectant agent could be considered, although this may confound the interpretation of toxicity data.
-
Investigate Mechanism: Conduct further studies to understand the mechanism of hepatotoxicity (e.g., oxidative stress, apoptosis). This can involve analyzing liver tissue for markers of these processes.
-
Data Presentation
Table 1: In Vitro Growth Inhibitory (GI50) Values of this compound in Hematologic Malignancy Cell Lines [5]
| Cell Line | Disease Type | Mean GI50 (nM) |
| MOLM-16 | AML | 3.3 |
| Kasumi-3 | AML | 4.9 |
| Pfeiffer | DLBCL | 19.5 |
| KMS-12-PE | MM | 13.2 |
| KMS-12-BM | MM | 230.0 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models [5]
| Xenograft Model | Dose (mg/kg, oral, BID) | Tumor Growth Inhibition (%) |
| MOLM-16 (AML) | 30 | Not specified, but significant |
| KMS-12-BM (MM) | 25 | 43 |
| KMS-12-BM (MM) | 50 | 71 |
| KMS-12-BM (MM) | 75 | 77 |
| KMS-12-BM (MM) | 100 | 88 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Hepatotoxicity Assessment
Objective: To evaluate the potential hepatotoxicity of this compound in a mouse xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., SCID or NSG) bearing subcutaneous tumors from a human hematologic malignancy cell line.
-
Dosing: Administer this compound orally at various dose levels (e.g., 25, 50, 100 mg/kg) twice daily for a specified period (e.g., 15 days).[5] Include a vehicle control group.
-
Monitoring:
-
Body Weight: Record the body weight of each animal twice weekly as a general indicator of toxicity.
-
Blood Collection: Collect blood samples (e.g., via tail vein) at baseline and at regular intervals during the study (e.g., weekly) and at termination.
-
-
Biochemical Analysis: Analyze serum samples for ALT and AST levels using a clinical chemistry analyzer.
-
Histopathology: At the end of the study, euthanize the animals and collect liver tissues. Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.
-
(Optional) Biomarker Analysis: Analyze serum for miR-122 levels using RT-qPCR as an early and sensitive marker of liver injury.[7][8]
Mandatory Visualization
Caption: PIM Kinase Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Toxicity Assessment of this compound.
References
- 1. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor this compound Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. In Vivo Assessment of Drug-Induced Hepatotoxicity Using Xenopus Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Compensatory Signaling Upon PIM Kinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving PIM kinase inhibition. The content addresses common challenges and provides detailed experimental protocols to support your research.
Frequently Asked questions (FAQs)
Q1: We observe incomplete inhibition of cell proliferation despite using a potent PIM kinase inhibitor at its reported IC50. What are the potential reasons?
A1: This is a common observation and can be attributed to the activation of compensatory signaling pathways that bypass the effects of PIM kinase inhibition. Key pathways to investigate include:
-
PI3K/Akt/mTOR Pathway: PIM kinases and the PI3K/Akt/mTOR pathway share downstream substrates and can regulate each other. Inhibition of PIM kinases can lead to the upregulation or activation of Akt and mTOR, promoting cell survival and proliferation.[1][2][3]
-
NF-κB Signaling: PIM-1 kinase has been shown to phosphorylate and stabilize the RelA/p65 subunit of NF-κB, promoting its transcriptional activity.[4] Inhibition of PIM kinases can lead to a compensatory activation of the NF-κB pathway, which can drive the expression of pro-survival genes.
-
JAK/STAT Pathway: PIM kinases are downstream effectors of the JAK/STAT pathway.[5][6] Inhibition of PIM kinases can sometimes lead to a feedback activation of this pathway, sustaining pro-proliferative signaling.
Q2: We are seeing an increase in the protein levels of PIM1/2 after treating cells with a PIM kinase inhibitor. Is this expected?
A2: Yes, this paradoxical increase in PIM kinase protein levels upon inhibitor treatment has been observed. This is thought to be due to the inhibition of an autophosphorylation-dependent degradation pathway. PIM kinases can phosphorylate themselves, which can mark them for proteasomal degradation. When an inhibitor blocks this autophosphorylation, the protein becomes more stable, leading to its accumulation. This feedback loop can potentially blunt the long-term efficacy of the inhibitor.
Q3: Our PIM kinase inhibitor shows potent activity in biochemical assays but has a weaker effect in cell-based assays. What could be the cause?
A3: This discrepancy is often due to cellular factors that are not present in a biochemical assay. Potential reasons include:
-
High Intracellular ATP Concentrations: Most kinase inhibitors are ATP-competitive. The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor for binding to the kinase, reducing its effective potency.
-
Cell Permeability and Efflux: The inhibitor may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Off-Target Effects: The inhibitor may have off-target effects that counteract its on-target inhibitory activity on PIM kinases. It is crucial to profile the inhibitor against a broad panel of kinases to identify potential off-targets.[7]
-
Compensatory Pathways: As mentioned in Q1, the activation of compensatory signaling pathways in the cellular context can mask the inhibitory effect of the compound.
Q4: How can we confirm that the observed cellular phenotype is a direct result of PIM kinase inhibition and not due to off-target effects?
A4: To validate the on-target effect of your PIM kinase inhibitor, consider the following experiments:
-
Use Structurally Unrelated Inhibitors: Test multiple PIM kinase inhibitors with different chemical scaffolds. If they produce a similar phenotype, it is more likely to be an on-target effect.[8]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of PIM kinases. If the resulting phenotype mimics that of the inhibitor, it supports an on-target mechanism.[9]
-
Rescue Experiments: Overexpress a drug-resistant mutant of the PIM kinase in your cells. If the inhibitor's effect is rescued, it confirms the on-target activity.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is binding to PIM kinases within the cell.
Troubleshooting Guides
Guide 1: Inconsistent Western Blot Results for Compensatory Pathway Activation
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or no signal for phosphorylated proteins (e.g., p-Akt, p-p65) | Low abundance of the phosphorylated form. | - Stimulate the pathway if possible (e.g., with TNF-α for NF-κB).- Use fresh lysates and add phosphatase inhibitors to the lysis buffer.- Increase the amount of protein loaded on the gel. |
| Poor antibody quality. | - Use a validated antibody known to work for Western blotting.- Titrate the antibody concentration to find the optimal dilution. | |
| High background | Non-specific antibody binding. | - Increase the number and duration of washes.- Block the membrane for a longer period or with a different blocking agent (e.g., 5% BSA instead of milk).- Use a lower concentration of the primary antibody. |
| Inconsistent loading | Inaccurate protein quantification. | - Use a reliable protein quantification method (e.g., BCA assay).- Always normalize to a loading control like GAPDH or β-actin. |
Guide 2: Co-Immunoprecipitation (Co-IP) Fails to Show Interaction
| Problem | Possible Cause | Troubleshooting Steps |
| No interaction detected between PIM kinase and a suspected partner | The interaction is transient or weak. | - Optimize the lysis buffer to be less stringent (e.g., use a buffer without harsh detergents).- Perform the Co-IP at a lower temperature to stabilize the interaction.- Cross-link the proteins in vivo before lysis. |
| The antibody is blocking the interaction site. | - Use an antibody that targets a different region of the protein.- Use a tag-based Co-IP if your protein of interest is tagged. | |
| High non-specific binding | Proteins are binding to the beads or the antibody non-specifically. | - Pre-clear the lysate with beads before adding the antibody.- Increase the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).- Use a control antibody of the same isotype. |
Data Presentation
Table 1: Quantitative Effects of PIM Kinase Inhibition on Compensatory Pathways
| Cell Line | PIM Inhibitor | Concentration | Target Pathway | Readout | Fold Change/Effect | Reference |
| T-ALL PDX | AZD1208 | 3 µM | Proliferation | % Viable Cells | ~50% decrease | |
| T-ALL PDX | LGB321 | 1 µM | Proliferation | % Viable Cells | ~60% decrease | |
| HSB-2 (long-term) | AZD1208 | - | NF-κB | p-RelA-S536 | Increased | |
| DMS-53 | PIM447 + Abemaciclib | 0.3 µM + various | mTOR | p-S6 | Synergistic decrease | [1] |
| Prostate Cancer Cells | SGI-1776 | 5-7.5 µM | Cell Cycle | p-p21 (Thr145) | Decreased | |
| Daudi | PIM1-1 | 1-10 µM | PIM-1 Expression | Protein Level | ~70% decrease | |
| Daudi | PIM1-1 | 10 µM | Apoptosis | Cleaved Caspase-3 | Increased |
Table 2: IC50 Values of Select PIM Kinase Inhibitors
| Inhibitor | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Key Off-Targets | Reference |
| AZD1208 | 0.4 | 5.0 | 1.9 | 13 kinases at 1µM | [7] |
| SGI-1776 | 7 | 363 | 69 | Flt-3, Haspin | [7] |
| TP-3654 | Ki = 5 | Ki = 239 | Ki = 42 | - | [10] |
| PIM447 | - | - | - | - | [1] |
Experimental Protocols
Western Blotting for Compensatory Pathway Activation
Objective: To detect changes in the phosphorylation status of key proteins in compensatory signaling pathways (e.g., Akt, p65, STAT3) following PIM kinase inhibitor treatment.
Materials:
-
Cell line of interest
-
PIM kinase inhibitor and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-p65 (Ser536), anti-p65, anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the PIM kinase inhibitor at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
Objective: To determine if a PIM kinase interacts with a specific protein of interest (e.g., c-Myc).
Materials:
-
Cell line expressing the proteins of interest
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-PIM1)
-
Isotype control antibody
-
Protein A/G magnetic beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Cell Lysis: Lyse cells in Co-IP lysis buffer.
-
Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads and add the primary antibody or isotype control to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specific proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the protein of interest and the suspected interacting partner.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To assess the effect of PIM kinase inhibitors on cell proliferation and viability.
Materials:
-
Cell line of interest
-
PIM kinase inhibitor
-
96-well plates
-
MTT reagent or CellTiter-Glo reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PIM kinase inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate. Then, add the solubilization solution and read the absorbance.
-
For CellTiter-Glo: Add the CellTiter-Glo reagent to each well and measure the luminescence.
-
-
Data Analysis: Plot the cell viability against the inhibitor concentration and calculate the IC50 value.
Mandatory Visualizations
Caption: Compensatory activation of the PI3K/Akt/mTOR pathway upon PIM kinase inhibition.
Caption: PIM-1 mediated stabilization of RelA/p65 and potential for NF-κB rebound.
Caption: Feedback loop between PIM kinases and c-Myc.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Combined inhibition of PIM and CDK4/6 suppresses both mTOR signaling and Rb phosphorylation and potentiates PI3K inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-targeting PIM and PI3K/mTOR using multikinase inhibitor AUM302 and a combination of AZD-1208 and BEZ235 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim-1 controls NF-kappaB signalling by stabilizing RelA/p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting INCB053914 western blot results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing INCB053914 in western blotting experiments. The information is designed to help identify and resolve common issues encountered during the assessment of PIM kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and selective ATP-competitive pan-PIM kinase inhibitor.[1][2] The PIM (Proviral Integration site of Moloney murine leukemia virus) family consists of three serine/threonine protein kinases (PIM1, PIM2, and PIM3) that are key players in intracellular signaling networks.[1][2][3] These kinases are involved in regulating cell proliferation, survival, and tumorigenesis through pathways like Janus kinase/signal transducer and activator of transcription (JAK/STAT) and phosphatidylinositol 3-kinase (PI3K)/AKT.[1][2] this compound works by inhibiting all three PIM isozymes, thereby preventing the phosphorylation of their downstream substrates.[1][2]
Q2: I treated my cells with this compound, but my western blot for PIM kinase shows an increase in protein levels. Did my experiment fail?
Not necessarily. A common compensatory mechanism observed upon treatment with this compound is the upregulation of PIM2 kinase expression.[1][3] This phenomenon has been documented in multiple hematologic cancer cell lines and is considered a marker of this compound activity.[1][3] Therefore, an increase in total PIM2 protein level can be an expected outcome. The key indicator of successful PIM inhibition is the decrease in the phosphorylation of its downstream targets, not the total level of the PIM kinases themselves.
Q3: What are the expected western blot results after successful treatment with this compound?
The primary and most reliable indicator of this compound efficacy is the dose-dependent decrease in the phosphorylation of downstream PIM kinase substrates.[1] Key biomarkers to probe for include:
-
Phospho-BAD (Bcl-2-associated death promoter protein): A pro-apoptotic protein whose phosphorylation is inhibited by this compound.[1][3]
-
Phospho-4E-BP1: A key regulator of protein translation, its phosphorylation is reduced following PIM inhibition.[1]
-
Phospho-p70S6K/S6: Components of the mTORC1 pathway, their phosphorylation is also inhibited by this compound treatment.[1]
Q4: I am not observing the expected decrease in substrate phosphorylation. What are some potential reasons?
If you do not see a reduction in the phosphorylation of targets like BAD or 4E-BP1, consider the following:
-
Drug Potency and Concentration: Ensure that the concentration of this compound used is sufficient to inhibit PIM kinases in your specific cell line. IC50 values can vary; for many sensitive AML cell lines, anti-proliferative IC50 potencies are below 100 nM.[3] A dose-response experiment is recommended.
-
Treatment Duration: The incubation time may be insufficient for the inhibitory effect to become apparent. Optimize the treatment duration for your experimental model.
-
Sample Integrity: Protein degradation can compromise results. Always prepare cell lysates with fresh protease and phosphatase inhibitors to preserve the phosphorylation status of your proteins.[4]
-
Antibody Quality: Verify the specificity and sensitivity of your primary antibodies for the phosphorylated targets. It is advisable to include a positive control to validate the antibody's performance.[4]
Q5: My western blot shows multiple or unexpected bands. How can I interpret this? Unexpected bands can arise from several factors:
-
Protein Isoforms or Modifications: Some tissues or cell lines may express different protein isoforms or splice variants, which can migrate at different molecular weights.[4] Post-translational modifications like glycosylation can also alter a protein's migration.[5]
-
Protein Degradation: If samples are not handled properly or are old, proteases can cleave the target protein, resulting in lower molecular weight bands. The use of protease inhibitors is critical.[4][5][6]
-
Antibody Nonspecificity: The primary or secondary antibody may be cross-reacting with other proteins. Optimizing antibody concentrations and ensuring adequate blocking are essential steps to reduce nonspecific binding.[7][8]
Q6: I am getting very weak or no signal on my blot. What steps should I take? A lack of signal is a common issue with several potential causes:
-
Low Target Protein Expression: The protein of interest may be expressed at very low levels in your chosen cell line or tissue. Confirm expression levels using resources like The Human Protein Atlas or by running a positive control.[4] You may need to load a higher amount of total protein (30-100 µg per lane).[4]
-
Inefficient Protein Transfer: Verify that proteins have successfully transferred from the gel to the membrane. This can be checked by staining the membrane with Ponceau S after transfer.[7] Transfer conditions (duration, voltage) may need to be optimized, especially for very large or very small proteins.[7][9]
-
Inactive Antibody: Ensure the primary antibody is active and has been stored correctly. Reusing diluted antibodies is not recommended as their stability decreases over time.[4]
-
Sub-optimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low. Perform a titration to find the optimal dilution.[6]
Summary of Expected Western Blot Results
| Protein Target | Expected Change after this compound Treatment | Function / Pathway |
| p-BAD (Ser112/136) | Decrease | Pro-apoptotic protein; PIM-mediated phosphorylation inhibits apoptosis.[1][10] |
| p-4E-BP1 (Thr37/46) | Decrease | Translational repressor; phosphorylation is inhibited, affecting protein synthesis.[1] |
| p-p70S6K / p-S6 | Decrease | mTORC1 pathway components involved in cell growth and proliferation.[1] |
| Total PIM2 | Increase / No Change | PIM kinase isozyme; expression may be upregulated as a compensatory mechanism.[1][3] |
| Total BAD, 4E-BP1 | No Change | Total protein levels are not expected to change significantly in short-term treatment. |
Visual Guides and Protocols
This compound Signaling Pathway and Mechanism of Action
Caption: this compound inhibits PIM kinases, blocking downstream phosphorylation and promoting apoptosis.
Standard Western Blot Workflow for this compound Analysis
Caption: Key steps for assessing this compound activity via Western Blot.
Logical Troubleshooting Flowchart
Caption: A decision tree to diagnose and solve common Western Blot problems.
Experimental Protocols
Standard Protocol for Western Blot Analysis of this compound-Treated Cells
-
Cell Culture and Treatment:
-
Plate cells (e.g., MOLM-16, KMS-12-BM) at an appropriate density and allow them to adhere or stabilize overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of this compound concentrations for the desired time period. Include a vehicle-only control (DMSO).
-
-
Lysate Preparation:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (e.g., PMSF, leupeptin, sodium orthovanadate, sodium fluoride).[4]
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
Normalize all sample concentrations with lysis buffer to ensure equal loading.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Load samples onto a polyacrylamide gel and separate proteins via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S stain.[7]
-
-
Immunoblotting:
-
Destain the membrane and block with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-BAD) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager or X-ray film.
-
To ensure equal loading, strip the membrane and re-probe for a loading control protein (e.g., β-actin, GAPDH) or for the total (non-phosphorylated) protein of interest.
-
Quantify band intensities using densitometry software. Normalize the signal of the phosphoprotein to the total protein or the loading control.
-
References
- 1. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. Troubleshooting Issues in Western Blot Process - e-Blot [e-blot.com]
- 10. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Cell Line Specific Responses to INCB053914 Treatment
Welcome to the technical support center for INCB053914, a potent pan-PIM kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1][2][3] PIM kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a variety of downstream substrates.[1][3] By inhibiting PIM kinases, this compound blocks these signaling pathways, leading to decreased cell proliferation and induction of apoptosis in sensitive cancer cell lines.[1][2][3]
Q2: In which cancer types or cell lines is this compound expected to be most effective?
A2: this compound has shown significant preclinical activity in a variety of hematologic malignancies.[1][2][3] The most sensitive cell lines are often found within acute myeloid leukemia (AML) and multiple myeloma (MM). However, sensitivity can vary significantly between cell lines of the same cancer type.
Q3: Are there any known biomarkers for sensitivity to this compound?
A3: While research is ongoing, some studies suggest that the expression levels of PIM kinases themselves or the status of upstream pathways like JAK/STAT may influence sensitivity. For example, in some hematologic malignancies, high PIM expression may correlate with sensitivity to PIM inhibitors.
Q4: What are the known mechanisms of resistance to PIM kinase inhibitors?
A4: Resistance to PIM kinase inhibitors can be multifactorial. One observed phenomenon is the compensatory upregulation of other PIM isoforms upon inhibition of one.[1] For instance, treatment with a PIM1 inhibitor might lead to an increase in PIM2 expression, potentially mitigating the effect of the drug.[4] Additionally, activation of parallel survival pathways, such as the PI3K/AKT pathway, can confer resistance.[5][6][7][8][9]
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, preclinical studies have shown that this compound can act synergistically with other anti-cancer agents.[1][10][11][12] For example, it has demonstrated synergistic effects when combined with JAK inhibitors (like ruxolitinib) in myeloproliferative neoplasm (MPN) models and with PI3K inhibitors in other hematologic malignancies.[1][10][11][12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or weak inhibition of cell proliferation in a supposedly sensitive cell line. | 1. Suboptimal drug concentration. 2. Cell line misidentification or genetic drift. 3. Issues with the cell viability assay. | 1. Perform a dose-response curve over a wide range of concentrations (e.g., 1 nM to 10 µM). 2. Authenticate your cell line (e.g., by STR profiling). 3. Ensure your cell viability assay is optimized for your cell line and that the seeding density is appropriate. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., passage number, confluency). 2. Instability of the compound in solution. 3. Inconsistent incubation times. | 1. Use cells within a consistent and low passage number range. Seed cells at a consistent density. 2. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock. 3. Ensure precise and consistent incubation times for drug treatment and assay development. |
| Unexpected increase in the expression of PIM2 after treatment. | This is a known compensatory mechanism. | This is an expected on-target effect for some PIM inhibitors.[1][4] Consider this when interpreting your results. You can probe for downstream markers of PIM activity (e.g., p-BAD) to confirm target engagement. |
| Discrepancy between proliferation and apoptosis data (e.g., decreased proliferation but no increase in apoptosis). | 1. The inhibitor may be causing cell cycle arrest rather than apoptosis at the tested concentration and time point. 2. The apoptosis assay may not be sensitive enough or performed at an optimal time point. | 1. Perform cell cycle analysis (e.g., by propidium iodide staining and flow cytometry) to investigate cell cycle distribution. 2. Perform a time-course experiment for your apoptosis assay (e.g., 24, 48, 72 hours). Try a different apoptosis assay if necessary. |
| High background in Western blot for phosphorylated proteins. | 1. Inefficient blocking. 2. High antibody concentration. 3. Suboptimal washing steps. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). 2. Titrate your primary and secondary antibodies to determine the optimal concentration. 3. Increase the number and/or duration of wash steps. |
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity of this compound in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) |
| MOLM-16 | AML | 16 |
| MV-4-11 | AML | 29 |
| OCI-AML3 | AML | 52 |
| KMS-12-BM | Multiple Myeloma | 13 |
| NCI-H929 | Multiple Myeloma | 23 |
| Pfeiffer | DLBCL | 20 |
| SU-DHL-4 | DLBCL | >1000 |
| Jeko-1 | Mantle Cell Lymphoma | 78 |
| Jurkat | T-ALL | >1000 |
Data adapted from preclinical studies. GI₅₀ values can vary between laboratories and experimental conditions.
Table 2: Synergistic Combinations with this compound
| Combination Agent | Cancer Model | Observed Effect |
| Ruxolitinib (JAK inhibitor) | Myeloproliferative Neoplasms | Synergistic inhibition of cell growth and induction of apoptosis.[10][11][12] |
| PI3Kδ inhibitor | Diffuse Large B-cell Lymphoma | Additive or synergistic tumor growth inhibition.[1] |
| Cytarabine | Acute Myeloid Leukemia | Additive or synergistic tumor growth inhibition.[1] |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0-10 µM) for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well and incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
Western Blotting for PIM Signaling
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-BAD (Ser112), BAD, p-4E-BP1 (Thr37/46), 4E-BP1, PIM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
References
- 1. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 3. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN. | Semantic Scholar [semanticscholar.org]
- 12. The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN [ouci.dntb.gov.ua]
Technical Support Center: INCB053914 Stability in Cell Culture Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on the potential for INCB053914 degradation in cell culture media. It offers troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure the accurate and reproducible use of this pan-PIM kinase inhibitor in experimental settings.
Troubleshooting Guide
Researchers may encounter variability in the efficacy of this compound, which could be attributed to its degradation in cell culture media. This guide provides solutions to common issues.
| Issue | Potential Cause | Recommended Solution |
| Reduced or inconsistent inhibition of PIM kinase activity | Degradation of this compound in the cell culture medium over the course of the experiment. | 1. Perform a time-course stability study of this compound in your specific cell culture medium at 37°C. 2. Prepare fresh this compound-containing media for long-term experiments and consider replenishing the media at regular intervals (e.g., every 24 hours). 3. Aliquot and store stock solutions at -80°C and avoid repeated freeze-thaw cycles. |
| High variability between experimental replicates | Inconsistent storage or handling of this compound stock solutions and treated media. | 1. Ensure complete solubilization of this compound in the solvent (e.g., DMSO) before preparing working concentrations. 2. Use calibrated pipettes and validated dilution schemes to minimize concentration errors. 3. Protect stock solutions and treated media from light, as some small molecules are light-sensitive.[1] |
| Precipitation of the compound in the media | The concentration of this compound exceeds its solubility in the aqueous cell culture medium. | 1. Visually inspect the media for any precipitate after the addition of this compound. 2. Determine the solubility of this compound in your specific cell culture medium. 3. If high concentrations are required, consider using a solubilizing agent, but first, verify its compatibility with your cell model and experiment. |
| Unexpected cellular toxicity or off-target effects | Formation of active or toxic degradation products. | 1. If degradation is confirmed, attempt to identify the major degradation products using analytical techniques like LC-MS/MS. 2. Evaluate the biological activity of any identified degradation products in your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in common cell culture media like DMEM or RPMI-1640?
Currently, there is no publicly available data specifically detailing the stability of this compound in cell culture media. The stability of a small molecule can be influenced by several factors including the formulation of the medium, pH, temperature, and exposure to light.[1] Therefore, it is recommended to determine the stability of this compound under your specific experimental conditions.
Q2: What are the potential factors in cell culture media that could lead to the degradation of this compound?
Several factors can contribute to the degradation of small molecules in cell culture media:
-
pH: The pH of the medium can influence the hydrolysis of susceptible chemical moieties.
-
Enzymatic Degradation: Some cell types may secrete enzymes that can metabolize the compound.
-
Reactive Components: Certain components in the media, such as L-cysteine and some vitamins, can be reactive and may contribute to the degradation of the compound.[2]
-
Temperature: Incubation at 37°C can accelerate chemical degradation processes.[1]
-
Light Exposure: Photodegradation can occur if the compound is light-sensitive.[1]
Q3: How can I assess the stability of this compound in my experiments?
You can perform a simple stability study by incubating this compound in your cell culture medium at 37°C in a cell-free system. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots and analyze the concentration of the remaining this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Q4: What is the general mechanism of action of this compound?
This compound is a potent and selective ATP-competitive pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3).[3][4] PIM kinases are involved in cell survival, proliferation, and apoptosis by phosphorylating downstream substrates such as BAD and 4E-BP1.[3][4] By inhibiting PIM kinases, this compound can suppress these signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[3][4][5]
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium.
1. Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium to the final working concentration (e.g., 1 µM). Prepare enough volume for all time points.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Time Point 0: Immediately after preparation, take an aliquot for the 0-hour time point and store it at -80°C or process immediately for analysis.
-
Incubation: Place the remaining samples in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each subsequent time point, remove an aliquot and store it at -80°C until analysis.
-
Sample Analysis: Analyze the concentration of this compound in all samples using a validated HPLC or LC-MS/MS method.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
Quantitative Data Summary (Hypothetical)
The following table illustrates how to present stability data for this compound. Note: This is hypothetical data for illustrative purposes only.
| Time (hours) | % Remaining in DMEM + 10% FBS (Mean ± SD) | % Remaining in RPMI-1640 + 10% FBS (Mean ± SD) |
| 0 | 100 ± 2.1 | 100 ± 1.8 |
| 2 | 98.5 ± 3.5 | 99.1 ± 2.5 |
| 4 | 95.2 ± 4.1 | 97.8 ± 3.0 |
| 8 | 88.7 ± 5.3 | 94.5 ± 3.8 |
| 24 | 75.4 ± 6.8 | 85.1 ± 4.5 |
| 48 | 60.1 ± 7.2 | 72.3 ± 5.1 |
Visualizations
Caption: this compound inhibits PIM kinases, affecting downstream apoptosis and protein synthesis pathways.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
Caption: A decision tree for troubleshooting issues related to this compound activity in cell culture.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PIM Kinase Inhibitors in Acute Myeloid Leukemia: INCB053914 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) represents a critical signaling node in acute myeloid leukemia (AML), promoting cell survival, proliferation, and resistance to therapy. Their constitutive activity, often downstream of key oncogenic drivers such as FLT3 and JAK/STAT signaling, has positioned them as attractive therapeutic targets. This guide provides a comparative overview of INCB053914, a potent pan-PIM kinase inhibitor, and other notable PIM inhibitors investigated in the context of AML, supported by preclinical experimental data.
Introduction to PIM Kinase Inhibitors in AML
PIM kinases are overexpressed in a significant proportion of AML cases and are associated with poor prognosis.[1][2] They exert their oncogenic effects by phosphorylating a range of downstream substrates involved in cell cycle progression (e.g., p27), apoptosis (e.g., BAD), and protein synthesis (e.g., 4E-BP1, p70S6K).[3][4] The development of small molecule inhibitors targeting PIM kinases has therefore emerged as a promising therapeutic strategy for AML. This guide focuses on a preclinical comparison of this compound against other PIM inhibitors such as AZD1208, SEL24/MEN1703, and GDC-0339.
PIM Kinase Signaling Pathway in AML
The PIM kinases are key downstream effectors of various signaling pathways frequently dysregulated in AML. The diagram below illustrates the central role of PIM kinases in promoting leukemogenesis.
Caption: PIM Kinase Signaling Pathway in AML.
Comparative Preclinical Efficacy
The following tables summarize the in vitro and in vivo preclinical data for this compound and other PIM inhibitors in AML models.
In Vitro Anti-proliferative Activity in AML Cell Lines
| Inhibitor | Cell Line | GI50 / IC50 (nM) | Reference |
| This compound | MOLM-16 | 3.3 (GI50) | [5] |
| Kasumi-3 | 4.9 (GI50) | [5] | |
| MV4-11 | <100 (IC50) | [6] | |
| KG-1 | <100 (IC50) | [6] | |
| AZD1208 | MOLM-16 | <100 (GI50) | [3] |
| EOL-1 | <1000 (GI50) | [3] | |
| KG-1a | <1000 (GI50) | [3] | |
| Kasumi-3 | <1000 (GI50) | [3] | |
| MV4-11 | <1000 (GI50) | [3] | |
| SEL24/MEN1703 | MOLM-16 | Not specified, but cytotoxic activity observed | [7][8] |
| MV4-11 | Not specified, but cytotoxic activity observed | [9] | |
| GDC-0339 | Data in AML cell lines is limited | - | [10][11][12] |
In Vivo Efficacy in AML Xenograft Models
| Inhibitor | Animal Model | Dosing | Outcome | Reference |
| This compound | MOLM-16 Xenograft (SCID mice) | Oral administration | Dose-dependent tumor growth inhibition | [5][13] |
| AZD1208 | MOLM-16 Xenograft | Oral administration | Tumor growth inhibition | [3][4] |
| KG-1a Xenograft | Oral administration | Tumor growth inhibition | [3][4] | |
| SEL24/MEN1703 | MOLM-16 Xenograft | Not specified | Inhibition of tumor growth | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a common method for assessing the anti-proliferative effects of PIM inhibitors on AML cell lines.
Caption: Cell Viability Assay Workflow.
Detailed Steps:
-
Cell Culture: AML cell lines are cultured in appropriate media and conditions as recommended by the supplier.
-
Cell Seeding: Cells are harvested during the logarithmic growth phase and seeded into 96-well opaque-walled plates at a predetermined optimal density in a final volume of 100 µL of culture medium.[14][15][16]
-
Compound Preparation and Addition: PIM inhibitors are serially diluted in culture medium to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included. 100 µL of the diluted compounds are added to the respective wells.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Reagent Preparation and Addition: The CellTiter-Glo® Reagent is prepared according to the manufacturer's instructions.[14][15][16] An equal volume of the reagent (100 µL) is added to each well.
-
Cell Lysis and Signal Stabilization: The plates are mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]
-
Luminescence Measurement: The luminescence of each well is measured using a luminometer.
-
Data Analysis: The background luminescence (from wells with medium only) is subtracted from all experimental values. The percentage of cell viability is calculated relative to the vehicle-treated control cells. GI50 or IC50 values are determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phosphorylated Substrates
This protocol is used to assess the on-target activity of PIM inhibitors by measuring the phosphorylation status of their downstream substrates.
Detailed Steps:
-
Cell Treatment and Lysis: AML cells are treated with various concentrations of PIM inhibitors for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.[17][18][19]
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[18]
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the phosphorylated forms of PIM substrates (e.g., p-BAD, p-4E-BP1) overnight at 4°C.[17][19][20] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[18]
-
Analysis: The intensity of the bands is quantified using densitometry software. To ensure equal loading, the membranes are often stripped and re-probed with antibodies against the total protein or a housekeeping protein like β-actin.
In Vivo Xenograft Studies
This protocol describes a general workflow for evaluating the anti-tumor efficacy of PIM inhibitors in a murine AML xenograft model.
Caption: AML Xenograft Model Workflow.
Detailed Steps:
-
Animal Models: Immunodeficient mice (e.g., SCID or NOD/SCID) are typically used to prevent rejection of the human AML cells.[21][22][23]
-
Cell Implantation: A predetermined number of AML cells (e.g., MOLM-16) are implanted either subcutaneously into the flank or intravenously to establish a disseminated leukemia model.[5][13][24]
-
Tumor Growth and Monitoring: Once tumors become palpable (for subcutaneous models) or when there is evidence of engraftment (for disseminated models), mice are randomized into treatment and control groups. Tumor volume is measured regularly using calipers, and body weight is monitored as an indicator of toxicity.[5][13]
-
Drug Administration: The PIM inhibitor or vehicle control is administered to the mice, typically via oral gavage, according to a predefined dosing schedule.[5][13]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, which is calculated by comparing the tumor volumes in the treated group to the control group. Overall survival may also be assessed.[25]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting, to confirm target engagement in vivo.[26]
Conclusion
This compound demonstrates potent preclinical activity against a range of AML cell lines and in vivo models, consistent with its mechanism as a pan-PIM kinase inhibitor. Its efficacy profile appears comparable to other pan-PIM inhibitors like AZD1208. SEL24/MEN1703 offers the potential advantage of dual PIM and FLT3 inhibition, which may be particularly beneficial in FLT3-mutated AML.[9][27] Further head-to-head preclinical studies and ongoing clinical trials are necessary to fully elucidate the comparative efficacy and safety of these agents and to identify the patient populations most likely to benefit from each specific PIM inhibitor. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret studies aimed at further evaluating the therapeutic potential of PIM kinase inhibition in AML.
References
- 1. Inhibition of Pim kinases in acute myeloid leukemia - Maria Baer [grantome.com]
- 2. researchgate.net [researchgate.net]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 6. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Dual PIM/FLT3 Inhibitor MEN1703 Combines Synergistically With Gilteritinib in FLT3‐ITD‐Mutant Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. ch.promega.com [ch.promega.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. researchgate.net [researchgate.net]
- 21. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Murine Models of Acute Myeloid Leukemia [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. Xenograft models of human AML [bio-protocol.org]
- 25. Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ashpublications.org [ashpublications.org]
- 27. onclive.com [onclive.com]
A Preclinical Head-to-Head: INCB053914 vs. AZD1208 in Hematologic Malignancies
A Comparative Analysis of Two Potent Pan-PIM Kinase Inhibitors
For researchers and drug development professionals in oncology, the PIM kinase family represents a compelling therapeutic target in a variety of hematologic and solid tumors.[1][2][3] The three isoforms, PIM1, PIM2, and PIM3, are serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation.[1][2][3] Overexpression of PIM kinases is a hallmark of many cancers, making them attractive targets for small molecule inhibitors.[1][2][3][4] This guide provides a comparative overview of the preclinical data for two prominent pan-PIM kinase inhibitors: INCB053914 (Uzansertib) and AZD1208.
At a Glance: Key Preclinical Characteristics
| Feature | This compound (Uzansertib) | AZD1208 |
| Target | Pan-PIM Kinase Inhibitor | Pan-PIM Kinase Inhibitor |
| Mechanism of Action | ATP-competitive inhibitor of PIM1, PIM2, and PIM3 kinases.[2] | Potent and selective inhibitor of all three PIM kinase isoforms.[5][6] |
| Therapeutic Area | Hematologic Malignancies | Hematologic Malignancies, Solid Tumors |
| Development Status | Clinical Trials[7] | No longer in clinical development due to modest activity.[8] |
Potency and Selectivity: A Quantitative Comparison
Both this compound and AZD1208 demonstrate potent inhibition of all three PIM kinase isoforms. The following tables summarize their half-maximal inhibitory concentrations (IC50) from various preclinical studies.
Table 1: Biochemical Potency (IC50)
| Compound | PIM1 (nM) | PIM2 (nM) | PIM3 (nM) | Reference |
| This compound | 0.24 | 30 | 0.12 | [9] |
| AZD1208 | 0.4 | 5.0 | 1.9 | [10][11] |
Table 2: Cellular Activity (GI50/IC50)
| Cell Line | Cancer Type | This compound (nM) | AZD1208 (nM) | Reference |
| MOLM-16 | Acute Myeloid Leukemia (AML) | <300 | <100 | [9][12] |
| KG-1a | Acute Myeloid Leukemia (AML) | Not explicitly stated | <1000 | [5] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Not explicitly stated | <1000 | [5] |
| Multiple Myeloma (MM) Cell Lines | Multiple Myeloma | 3-300 | Not explicitly stated | [9] |
| Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines | Diffuse Large B-cell Lymphoma | 3-300 | Not explicitly stated | [9] |
Mechanism of Action and Downstream Signaling
Both inhibitors function by blocking the ATP-binding pocket of the PIM kinases, thereby inhibiting their catalytic activity.[2] This leads to a reduction in the phosphorylation of downstream substrates involved in cell cycle progression and apoptosis.
Key downstream effects observed for both compounds include:
-
Inhibition of BAD phosphorylation: This promotes apoptosis.[1][3][5]
-
Inhibition of 4E-BP1 and p70S6K phosphorylation: This leads to a suppression of cap-dependent translation.[1][5][8]
The following diagram illustrates the central role of PIM kinases in cellular signaling and the mechanism of action of inhibitors like this compound and AZD1208.
In Vitro and In Vivo Efficacy
Both compounds have demonstrated anti-proliferative and pro-apoptotic effects across a range of hematologic cancer cell lines and in animal models.
This compound:
-
In vitro, this compound inhibited the proliferation of multiple hematologic malignancy cell lines.[1][2]
-
In vivo, it demonstrated dose-dependent tumor growth inhibition in acute myeloid leukemia (AML) and multiple myeloma (MM) xenograft models.[1][2][3]
-
Combination studies have shown synergistic or additive effects with other anti-cancer agents, including PI3Kδ inhibitors and JAK inhibitors.[1][7]
AZD1208:
-
AZD1208 inhibited the growth of several AML cell lines, with sensitivity correlating with PIM1 expression and STAT5 activation.[5]
-
It induced cell cycle arrest and apoptosis in the MOLM-16 AML cell line.[5]
-
In vivo, AZD1208 suppressed the growth of MOLM-16 and KG-1a xenograft tumors.[5]
The following diagram outlines a general experimental workflow for evaluating PIM kinase inhibitors in preclinical studies.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound and AZD1208.
Cell Proliferation Assays
-
Method: Cancer cell lines are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability is assessed using reagents like CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal growth inhibition (GI50) values are calculated by fitting the dose-response curves to a sigmoidal model.
Western Blotting
-
Method: Cells are treated with the inhibitor for a defined time, then lysed. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., BAD, 4E-BP1, p70S6K), followed by incubation with a secondary antibody.
-
Data Analysis: Protein bands are visualized using chemiluminescence, and band intensities can be quantified to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Studies
-
Method: Immunocompromised mice are subcutaneously implanted with human cancer cells. Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. The inhibitor is administered orally at various doses and schedules.
-
Data Analysis: Tumor volumes are measured regularly, and the percentage of tumor growth inhibition is calculated. Pharmacodynamic markers can also be assessed in tumor tissues at the end of the study.
Summary and Conclusion
Both this compound and AZD1208 are potent pan-PIM kinase inhibitors with demonstrated preclinical activity in models of hematologic malignancies. They exhibit similar mechanisms of action, leading to the inhibition of key downstream signaling pathways that control cell proliferation and survival. While both have shown promise in preclinical settings, their clinical development trajectories have diverged. This compound continues to be evaluated in clinical trials, whereas the development of AZD1208 was halted due to modest clinical activity. The preclinical data presented here provide a valuable resource for researchers working on PIM kinase biology and the development of novel cancer therapeutics. The observed synergistic effects with other targeted agents suggest that the full potential of PIM kinase inhibition may be realized in combination therapies.
References
- 1. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
Synergistic Potential of INCB053914 and Cytarabine in Acute Myeloid Leukemia: A Preclinical and Clinical Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of the pan-PIM kinase inhibitor, INCB053914, when combined with the standard-of-care chemotherapy agent, cytarabine, for the treatment of Acute Myeloid Leukemia (AML). We present available preclinical in vivo data, detailed experimental methodologies, and an overview of the clinical findings to offer an objective comparison and support further research and development in this area.
Preclinical In Vivo Synergy Assessment
A key preclinical study investigated the in vivo efficacy of this compound as a single agent and in combination with cytarabine in a human AML xenograft model using KG-1 cells. The combination therapy demonstrated an additive effect in inhibiting tumor growth.[1]
Quantitative Data Summary
While the raw numerical data from the preclinical study is not publicly available, the published findings are summarized below. The combination of this compound and cytarabine resulted in a statistically significant additive inhibition of tumor growth compared to either agent alone.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Bliss Combination Index | Tolerability |
| Vehicle Control | - | Baseline | - | Well-tolerated |
| This compound | 20 mg/kg, oral, twice daily for 12 days | Statistically significant inhibition vs. control | - | Well-tolerated |
| Cytarabine | 20 mg/kg, intraperitoneal, twice weekly for 12 days | Statistically significant inhibition vs. control | - | Well-tolerated |
| This compound + Cytarabine | 20 mg/kg this compound (oral, BID) + 20 mg/kg Cytarabine (IP, BIW) for 12 days | Additive inhibition of tumor growth | 0.967[1] | Well-tolerated in the preclinical model[1] |
Experimental Protocols
KG-1 AML Xenograft Model
A detailed experimental protocol for establishing and utilizing a KG-1 AML xenograft model in SCID mice is outlined below, based on the available literature.
1. Cell Culture:
-
KG-1 human AML cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Severe Combined Immunodeficient (SCID) mice are used to prevent graft rejection.
-
Mice are housed in a pathogen-free environment.
3. Tumor Inoculation:
-
KG-1 cells are harvested during their exponential growth phase.
-
A suspension of KG-1 cells in a suitable medium (e.g., PBS or Matrigel) is prepared.
-
A specific number of cells (typically 5-10 x 10^6) is injected subcutaneously into the flank of each mouse.
4. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound: Administered orally (p.o.) twice daily at a dose of 20 mg/kg.[1]
-
Cytarabine: Administered via intraperitoneal (i.p.) injection twice a week at a dose of 20 mg/kg.[1]
-
The vehicle control group receives the same volume of the delivery vehicle used for the active drugs.
-
Treatment is continued for a specified duration, such as 12 days.[1]
5. Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Survival studies may also be conducted.
Experimental Workflow
Signaling Pathway Analysis
The synergistic potential of combining this compound and cytarabine stems from their distinct but complementary mechanisms of action targeting cancer cell survival and proliferation pathways.
-
Cytarabine's Mechanism of Action: Cytarabine is a nucleoside analog that, upon intracellular conversion to its active triphosphate form (ara-CTP), incorporates into DNA.[2] This incorporation inhibits DNA polymerase, leading to chain termination, DNA damage, and ultimately, apoptosis.[2]
-
This compound's Mechanism of Action: this compound is a pan-PIM kinase inhibitor. The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival, proliferation, and apoptosis. They exert their effects by phosphorylating and regulating a number of downstream targets, including the pro-apoptotic protein BAD and components of the mTOR signaling pathway. By inhibiting PIM kinases, this compound can promote apoptosis and inhibit cell cycle progression.
Proposed Synergistic Mechanism
The combination of cytarabine-induced DNA damage and PIM kinase inhibition by this compound is hypothesized to create a more potent anti-leukemic effect. Cytarabine treatment can induce cellular stress and activate survival pathways as a compensatory mechanism. PIM kinases are often involved in these pro-survival responses. By concurrently inhibiting PIM kinases with this compound, the cancer cells' ability to overcome cytarabine-induced stress is diminished, leading to enhanced apoptosis.
Clinical Trial Insights
A Phase 1/2 clinical trial (NCT02587598) evaluated the safety and efficacy of this compound alone and in combination with standard-of-care agents, including cytarabine, in patients with advanced hematologic malignancies.
The combination of this compound with cytarabine in patients with AML was not well-tolerated in Part 3 of the study. Two out of six patients experienced dose-limiting toxicities (DLTs). The observed DLTs included grade 3 maculopapular rash in one patient, and grade 3 elevated alanine aminotransferase (ALT) and grade 4 hypophosphatemia in another patient.[3] Due to these tolerability issues, this combination regimen did not proceed to Part 4 of the trial for further efficacy evaluation.
Comparison and Conclusion
The preclinical in vivo data suggested a promising additive anti-tumor effect for the combination of this compound and cytarabine in an AML xenograft model, with good tolerability observed in mice. The proposed mechanism of action, involving the dual targeting of DNA replication and pro-survival signaling pathways, provides a strong rationale for this combination.
However, the clinical translation of these preclinical findings has been challenging. The combination of this compound and cytarabine demonstrated significant toxicity in patients with AML, leading to the discontinuation of this treatment arm in the clinical trial. This discrepancy between preclinical and clinical outcomes underscores the complexities of translating animal model data to human subjects and highlights the importance of careful dose-finding and toxicity management in early-phase clinical studies.
Future research could explore alternative dosing schedules, different patient populations, or the use of more selective PIM kinase inhibitors to mitigate the observed toxicities while retaining the potential for synergistic efficacy. Further investigation into the specific molecular mechanisms underlying the observed toxicities in humans is also warranted.
References
- 1. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 2. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor this compound Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Comparative Guide to INCB053914 Combination Therapy in Relapsed/Refractory Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-PIM kinase inhibitor INCB053914 in combination with other agents for the treatment of relapsed or refractory hematologic malignancies. The performance of this compound combination therapies is evaluated against alternative treatment modalities, supported by preclinical and clinical experimental data.
Introduction to this compound
This compound is a potent and selective, ATP-competitive, small molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1][2] The PIM serine/threonine kinases are overexpressed in a variety of hematologic cancers and are key mediators in signaling pathways that promote cell survival, proliferation, and resistance to apoptosis.[3][4] By inhibiting PIM kinases, this compound disrupts these pro-survival signals, leading to anti-tumor activity. Preclinical studies have demonstrated that this compound exhibits synergistic or additive anti-tumor effects when combined with other anticancer agents, providing a strong rationale for its investigation in combination therapies for hematologic malignancies.[1][5]
Preclinical Performance of this compound Combination Therapy
Preclinical studies in xenograft models of various hematologic malignancies have demonstrated the potential of this compound in combination with standard-of-care agents. These studies have shown that combining this compound with other targeted therapies or chemotherapy can lead to enhanced tumor growth inhibition compared to single-agent treatments.
Table 1: Preclinical Efficacy of this compound Combination Therapy in Xenograft Models
| Hematologic Malignancy | Xenograft Model | Combination Therapy | Tumor Growth Inhibition (%) | Reference |
| Acute Myeloid Leukemia (AML) | MOLM-16 | This compound + Cytarabine | Synergistic Inhibition | [1] |
| Multiple Myeloma (MM) | KMS-12-BM | This compound + Bortezomib | Additive/Synergistic Effects | [5] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Pfeiffer | This compound + INCB050465 (PI3Kδ inhibitor) | Synergistic Inhibition | [5] |
| Myeloproliferative Neoplasms (MPN) | SET2 (JAK2V617F) | This compound + Ruxolitinib (JAK1/2 inhibitor) | Synergistic Inhibition | [6] |
Clinical Performance of this compound Combination Therapy
A phase 1/2 clinical trial (NCT02587598) evaluated the safety and efficacy of this compound as a monotherapy and in combination with standard-of-care agents in patients with advanced hematologic malignancies.[7][8]
Table 2: Clinical Efficacy of this compound Combination Therapy in Relapsed/Refractory Hematologic Malignancies (NCT02587598)
| Hematologic Malignancy | Combination Therapy | Number of Patients (n) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | This compound + Azacitidine | 16 | Limited | 2 CRs (1 with incomplete count recovery) | Generally well-tolerated. | [7] |
| Acute Myeloid Leukemia (AML) | This compound + Cytarabine | 6 | Limited | - | Dose-limiting toxicities observed. | [7] |
| Myelofibrosis (MF) | This compound + Ruxolitinib | 17 | - | - | 3 patients achieved >25% spleen volume reduction. No DLTs. | [7] |
Comparison with Alternative Therapies
The treatment landscape for relapsed/refractory hematologic malignancies is diverse and evolving. The following tables compare the efficacy of this compound combination therapies with established and emerging treatments for specific hematologic malignancies.
Acute Myeloid Leukemia (AML)
Table 3: Comparison of Therapies for Relapsed/Refractory AML
| Therapy | Mechanism of Action | Overall Response Rate (ORR) | Complete Response (CR/CRi) Rate | Median Overall Survival (OS) | Reference |
| This compound + Azacitidine | Pan-PIM Kinase Inhibitor + Hypomethylating Agent | Limited | 12.5% (2/16) | Not Reported | [7] |
| Gilteritinib | FLT3 Inhibitor | 68% | 34% | 9.3 months | [9] |
| Venetoclax + Azacitidine | BCL-2 Inhibitor + Hypomethylating Agent | 62% | 37% | Not Reported | |
| Salvage Chemotherapy (e.g., MEC) | Cytotoxic | 20-40% | 10-20% | 4-6 months |
Multiple Myeloma (MM)
Table 4: Comparison of Therapies for Relapsed/Refractory Multiple Myeloma
| Therapy | Mechanism of Action | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Reference |
| Daratumumab + Lenalidomide + Dexamethasone | Anti-CD38 mAb + IMiD + Corticosteroid | 93% | 54% | 44.5 months | |
| Carfilzomib + Lenalidomide + Dexamethasone | Proteasome Inhibitor + IMiD + Corticosteroid | 87% | 32% | 26.3 months | |
| Idecabtagene Vicleucel (CAR-T) | BCMA-directed CAR-T cell therapy | 73% | 33% | 8.8 months | |
| Teclistamab | BCMA x CD3 Bispecific Antibody | 63% | 39.4% | 11.3 months |
Diffuse Large B-Cell Lymphoma (DLBCL)
Table 5: Comparison of Therapies for Relapsed/Refractory DLBCL
| Therapy | Mechanism of Action | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Overall Survival (OS) | Reference |
| Salvage Chemotherapy (e.g., R-ICE, R-DHAP) | Chemoimmunotherapy | 50-65% | 20-40% | Varies | |
| Axicabtagene Ciloleucel (CAR-T) | CD19-directed CAR-T cell therapy | 83% | 58% | Not Reached | |
| Tisagenlecleucel (CAR-T) | CD19-directed CAR-T cell therapy | 52% | 40% | 12.4 months | |
| Loncastuximab Tesirine | Anti-CD19 Antibody-Drug Conjugate | 48.3% | 24.1% | 9.9 months | |
| Polatuzumab Vedotin + Bendamustine + Rituximab | Anti-CD79b ADC + Chemoimmunotherapy | 45% | 40% | 12.4 months |
Experimental Protocols
Preclinical Xenograft Studies (Adapted from Koblish et al., 2018)
-
Cell Lines and Culture: Hematologic malignancy cell lines (e.g., MOLM-16 for AML, KMS-12-BM for MM, Pfeiffer for DLBCL) were cultured according to standard protocols.
-
Animal Models: Severe combined immunodeficient (SCID) or nude mice were used for tumor xenograft establishment. Tumor cells were implanted subcutaneously, and tumors were allowed to grow to a specified size before treatment initiation.
-
Drug Administration: this compound was administered orally, typically once or twice daily. Combination agents were administered according to their standard preclinical dosing schedules and routes (e.g., intraperitoneal injection for cytarabine, oral gavage for ruxolitinib).
-
Efficacy Evaluation: Tumor volumes were measured regularly using calipers. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Statistical analyses were performed to determine synergy or additivity.
-
Pharmacodynamic Assessments: Tumor and plasma samples were collected at specified time points to assess target engagement and downstream signaling effects via methods such as Western blotting and immunohistochemistry.
Phase 1/2 Clinical Trial (NCT02587598) Protocol Summary
-
Study Design: Open-label, dose-escalation (Phase 1) and dose-expansion (Phase 2) study.
-
Patient Population: Adult patients with advanced hematologic malignancies who had relapsed after or were refractory to standard therapies.
-
Treatment Regimens:
-
Monotherapy: this compound administered orally once or twice daily.
-
Combination Therapy: this compound in combination with ruxolitinib for myelofibrosis, or with azacitidine or cytarabine for AML.
-
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to evaluate the safety and tolerability of this compound alone and in combination.
-
Secondary Objectives: To assess the preliminary efficacy of this compound, including overall response rate (ORR), duration of response (DOR), and to evaluate pharmacokinetics and pharmacodynamics.
-
Efficacy Assessment: Response to treatment was evaluated according to standard criteria for each specific hematologic malignancy (e.g., International Working Group criteria for AML and MF).
Visualizations
Caption: PIM Kinase Signaling Pathway in Hematologic Malignancies.
Caption: Experimental Workflow for Preclinical Combination Studies.
References
- 1. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 2. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PIM kinases in hematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pim kinases in hematological malignancies: where are we now and where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor this compound Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. tandfonline.com [tandfonline.com]
Clinical trial results for INCB053914 in hematological cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for INCB053914 (uzansertib), a pan-PIM kinase inhibitor, in hematological cancers. The performance of this compound is evaluated against standard-of-care treatments for Acute Myeloid Leukemia (AML) and Myelofibrosis (MF), supported by available clinical trial data.
Executive Summary
This compound has been investigated as both a monotherapy and in combination with other agents for various advanced hematological malignancies. While the monotherapy showed limited clinical activity, combination therapies have demonstrated some promising results. This guide will delve into the specifics of the available data, comparing it with established treatments such as azacitidine for AML and ruxolitinib for MF.
Mechanism of Action: The PIM Kinase Signaling Pathway
This compound is a potent and selective inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3). PIM kinases are serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis. They are often overexpressed in hematological malignancies and are downstream effectors of various oncogenic signaling pathways, including the JAK/STAT pathway. By inhibiting PIM kinases, this compound aims to disrupt these pro-survival signals in cancer cells.
Clinical Trial Data: this compound in Hematological Malignancies
The primary clinical trial for this compound is the Phase 1/2 study NCT02587598, which evaluated the drug as a monotherapy and in combination with standard-of-care agents in patients with advanced hematological malignancies.[1]
This compound Monotherapy
Quantitative efficacy data for this compound as a monotherapy is limited in publicly available resources. Clinical trial reports have characterized the response as "limited".[1] The focus of published data has been on the safety and tolerability of the monotherapy, which was found to be generally well-tolerated.[1] The most common treatment-related adverse events were elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1]
This compound Combination Therapy
More specific efficacy data is available for this compound in combination with other agents.
In Acute Myeloid Leukemia (AML):
When combined with azacitidine in patients with relapsed or refractory AML, two complete responses were observed, with one of those being a complete response with incomplete hematologic recovery.[1]
In Myelofibrosis (MF):
In patients with MF who had a suboptimal response to ruxolitinib, the addition of this compound resulted in three patients achieving a greater than 25% reduction in spleen volume.[1]
Comparison with Standard of Care
To provide context for the clinical trial results of this compound, this section compares its performance with established standard-of-care treatments for AML and MF.
Acute Myeloid Leukemia (AML)
Comparator: Azacitidine
Azacitidine is a hypomethylating agent and a standard treatment for older patients with newly diagnosed AML who are not candidates for intensive chemotherapy. The pivotal AZA-AML-001 trial provides robust data for comparison.
| Efficacy Endpoint | This compound + Azacitidine (NCT02587598) [1] | Azacitidine Monotherapy (AZA-AML-001) [2][3] |
| Patient Population | Relapsed/Refractory AML | Newly diagnosed AML (>30% blasts), age ≥65 |
| Overall Response Rate (ORR) | Not Reported | Complete Remission (CR) + CR with incomplete blood count recovery (CRi): 27.8% |
| Complete Response (CR) | 2 Complete Responses (1 with incomplete recovery) | CR: 19.5% |
| Median Overall Survival (OS) | Not Reported | 10.4 months |
| 1-Year Survival Rate | Not Reported | 46.5% |
Safety Comparison:
| Adverse Event | This compound + Azacitidine [1] | Azacitidine Monotherapy [2] |
| Most Common (Grade ≥3) | Anemia, Thrombocytopenia, Neutropenia, Febrile Neutropenia | Anemia, Neutropenia, Thrombocytopenia, Febrile Neutropenia |
| Drug-Specific AEs | Elevated ALT/AST | Gastrointestinal toxicities (nausea, vomiting, diarrhea), Injection site reactions |
Myelofibrosis (MF)
Comparator: Ruxolitinib
Ruxolitinib, a JAK1/2 inhibitor, is the standard of care for patients with intermediate or high-risk myelofibrosis. The COMFORT-I and COMFORT-II trials established its efficacy.
| Efficacy Endpoint | This compound + Ruxolitinib (NCT02587598) [1] | Ruxolitinib Monotherapy (COMFORT-I & II) [4][5][6][7][8] |
| Patient Population | Suboptimal response to Ruxolitinib | JAK inhibitor-naïve, Intermediate-2 or High-Risk MF |
| Spleen Volume Reduction ≥35% | 3 patients had >25% reduction | COMFORT-I (at 24 wks): 41.9%COMFORT-II (at 48 wks): 28% |
| Median Overall Survival (OS) | Not Reported | Significantly improved vs. placebo/best available therapy |
Safety Comparison:
| Adverse Event | This compound + Ruxolitinib [1] | Ruxolitinib Monotherapy [4][5][6][7][8] |
| Most Common (Grade ≥3) | Anemia, Thrombocytopenia | Thrombocytopenia, Anemia, Neutropenia |
| Drug-Specific AEs | Elevated ALT/AST | Bruising, Dizziness, Headache |
Experimental Protocols
NCT02587598 Study Design
The clinical trial NCT02587598 was a Phase 1/2, open-label, dose-escalation and dose-expansion study.[9]
Key Methodologies from the Protocol:
-
Patient Population: Adult patients with advanced hematological malignancies who have failed or are intolerant to standard therapies. Specific cohorts included patients with AML, high-risk myelodysplastic syndrome (MDS), myelofibrosis, multiple myeloma, and lymphomas.[1]
-
Treatment Administration: this compound was administered orally. In combination arms, it was given with standard doses of azacitidine, cytarabine, or ruxolitinib.[9]
-
Dose Escalation: A standard 3+3 dose-escalation design was used to determine the MTD.[1]
-
Efficacy Assessments: Response assessments were based on standard criteria for each disease, such as the International Working Group (IWG) criteria for AML and MF. Spleen volume was assessed by imaging.
-
Safety Assessments: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Conclusion
This compound, a pan-PIM kinase inhibitor, has demonstrated a manageable safety profile in patients with advanced hematological malignancies. While monotherapy activity appears limited based on available data, combination with standard-of-care agents has shown some signs of clinical activity in AML and MF. Further investigation is needed to identify patient populations that may derive the most benefit from this therapeutic approach and to establish the optimal combination strategies. The data presented here suggest that targeting the PIM kinase pathway remains a viable area of research in the quest for novel treatments for hematological cancers.
References
- 1. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor this compound Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. International phase 3 study of azacitidine vs conventional care regimens in older patients with newly diagnosed AML with >30% blasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
INCB053914 Overcomes Ruxolitinib Resistance in Preclinical Models: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the pan-PIM kinase inhibitor, INCB053914, and its efficacy in overcoming resistance to the JAK1/2 inhibitor, ruxolitinib, in preclinical models of myeloproliferative neoplasms (MPNs). The data presented herein, compiled from publicly available research, demonstrates the potential of this compound as a monotherapy and in combination with ruxolitinib to address the clinical challenge of ruxolitinib resistance. This document is intended for researchers, scientists, and drug development professionals in the field of hematology and oncology.
Executive Summary
Ruxolitinib, a potent JAK1/2 inhibitor, has transformed the treatment landscape for patients with MPNs. However, a significant number of patients develop resistance or lose response over time, highlighting the urgent need for novel therapeutic strategies.[1] Research indicates that the PIM family of serine/threonine kinases plays a crucial role in the survival and proliferation of MPN cells and can contribute to ruxolitinib resistance.[2][3] this compound, a novel and potent pan-PIM kinase inhibitor, has demonstrated significant preclinical activity in ruxolitinib-resistant models, both as a single agent and in synergistic combination with ruxolitinib.[4][5] This guide summarizes the key experimental data, details the methodologies employed in these studies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Comparative Efficacy of this compound
Preclinical studies have consistently shown that this compound effectively inhibits the growth of ruxolitinib-resistant MPN cells and enhances the apoptotic effects of ruxolitinib. The following tables summarize the key quantitative data from these studies.
In Vitro Efficacy: Inhibition of Cell Proliferation
The half-maximal growth inhibition (GI50) values for this compound and ruxolitinib were determined in various JAK2V617F-positive MPN cell lines.
| Cell Line | This compound GI50 (µM) | Ruxolitinib GI50 (µM) | Reference |
| UKE1 | 1.3 | 0.59 | [4] |
| SET2 | 0.98 | 0.083 | [4] |
| BaF3-JAK2V617F | 0.035 | 0.055 | [4] |
Synergistic Induction of Apoptosis
The combination of this compound and ruxolitinib resulted in a synergistic increase in apoptosis in MPN cell lines. The data below represents the percentage of Annexin V positive cells, indicating apoptosis, following treatment.
| Cell Line | Treatment | % Annexin V Positive Cells (Induced over DMSO) | Reference |
| UKE1 | This compound (0.5 µM) + Ruxolitinib (0.5 µM) | ~25% | [4] |
| SET2 | This compound (20 nM) + Ruxolitinib (100 nM) | ~30% | [4] |
| BaF3-JAK2V617F | This compound (10 nM) + Ruxolitinib (25 nM) | ~40% | [4] |
In Vivo Efficacy: Inhibition of Tumor Growth
In a xenograft model using UKE1 cells, the combination of this compound and ruxolitinib demonstrated superior tumor growth inhibition compared to either agent alone.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Reference |
| Vehicle | ~1200 | - | [4] |
| Ruxolitinib (60 mg/kg, BID) | ~600 | 50% | [4] |
| This compound (100 mg/kg, BID) | ~800 | 33% | [4] |
| This compound + Ruxolitinib | ~200 | 83% | [4] |
Signaling Pathways and Mechanisms of Action
Ruxolitinib resistance can be mediated by the activation of alternative signaling pathways that bypass JAK-STAT signaling. PIM kinases are key downstream effectors that promote cell survival and proliferation. This compound targets these kinases, thereby restoring sensitivity to JAK inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay
Objective: To determine the effect of this compound and ruxolitinib on the proliferation of MPN cell lines.
Methodology:
-
Cell Seeding: MPN cell lines (UKE1, SET2, BaF3-JAK2V617F) were seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Cells were treated with a serial dilution of this compound, ruxolitinib, or a combination of both. A vehicle control (DMSO) was also included.
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was measured using a microplate reader. The GI50 values were calculated by plotting the percentage of cell viability against the log concentration of the drug.
Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound and ruxolitinib.
Methodology:
-
Cell Treatment: Cells were treated with the indicated concentrations of this compound, ruxolitinib, or the combination for 72 hours.
-
Cell Staining: Cells were harvested, washed with cold PBS, and then resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Samples were analyzed by flow cytometry. Annexin V positive, PI negative cells were considered to be in early apoptosis, while Annexin V positive, PI positive cells were in late apoptosis or necrosis.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound and ruxolitinib in a mouse model of MPN.
Methodology:
-
Tumor Implantation: 5 x 10^6 UKE1 cells were subcutaneously injected into the flank of immunodeficient mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into four groups: vehicle control, ruxolitinib (60 mg/kg, BID, oral), this compound (100 mg/kg, BID, oral), and the combination of both drugs.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers.
-
Data Analysis: Mean tumor volumes were plotted over time for each treatment group to assess anti-tumor activity.
Conclusion
The preclinical data strongly suggest that the pan-PIM kinase inhibitor this compound, alone and in combination with ruxolitinib, is a promising therapeutic strategy for overcoming ruxolitinib resistance in MPNs.[2][4][5] The synergistic effects observed in both in vitro and in vivo models warrant further clinical investigation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support ongoing research and development efforts in this critical area of unmet medical need.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. (Open Access) The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN. (2019) | Lucia Mazzacurati | 30 Citations [scispace.com]
- 3. Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Pan-PIM Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vitro performance of prominent pan-PIM kinase inhibitors. This document summarizes key biochemical and cellular activity data, presents detailed experimental protocols for crucial assays, and visualizes essential biological pathways and experimental workflows to aid in the selection and evaluation of these targeted therapeutic agents.
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are implicated in the regulation of cell survival, proliferation, and apoptosis.[1][2] Their overexpression is associated with a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1][3] Pan-PIM inhibitors, which target all three isoforms, are of particular interest due to the functional redundancy among the PIM kinases.[1][4] This guide offers a comparative analysis of several key pan-PIM inhibitors based on publicly available in vitro data.
Biochemical Potency: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 or Ki values of several pan-PIM inhibitors against the three PIM kinase isoforms. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.
| Inhibitor | PIM1 (nM) | PIM2 (nM) | PIM3 (nM) | Notes |
| AZD1208 | 0.4 (IC50)[5] | 5.0 (IC50)[5] | 1.9 (IC50)[5] | Potent, ATP-competitive inhibitor.[5] |
| PIM447 (LGH447) | 0.006 (Ki)[6][7] | 0.018 (Ki)[6][7] | 0.009 (Ki)[6][7] | Highly potent, orally available inhibitor.[6][7] |
| INCB053914 | 0.24 (IC50)[1][8] | 30.0 (IC50)[1][8] | 0.12 (IC50)[1][8] | ATP-competitive inhibitor.[8][9] |
| CX-6258 | 5 (IC50)[10] | 25 (IC50)[10] | 16 (IC50)[10][11] | Orally efficacious inhibitor.[10] |
| TP-3654 | 5 (Ki)[12] | 239 (Ki)[12] | 42 (Ki)[12] | Second-generation PIM inhibitor.[12] |
| SGI-1776 | 7 (IC50)[1] | 363 (IC50)[1] | 69 (IC50)[1] | First-generation inhibitor, also inhibits Flt-3.[1] |
| LGB321 | - | <3 (IC50) | - | Potent and specific pan-PIM inhibitor with demonstrated cellular activity against PIM2.[13] |
PIM Kinase Signaling Pathway
The PIM kinases are downstream effectors of various signaling pathways, most notably the JAK/STAT pathway, and they play a crucial role in regulating cell survival and proliferation by phosphorylating a range of downstream substrates.
Caption: PIM Kinase Signaling Pathway.
Cellular Activity of Pan-PIM Inhibitors
Beyond biochemical potency, the activity of these inhibitors within a cellular context is crucial. A common method to assess this is by measuring the inhibition of the phosphorylation of downstream PIM substrates, such as BAD (Bcl-2-associated death promoter).
| Inhibitor | Cellular Assay | Cell Line | IC50 / EC50 (nM) |
| This compound | p-BAD (Ser112) Inhibition | MOLM-16 | 4 |
| p-BAD (Ser112) Inhibition | KMS-12-BM | 27 | |
| TP-3654 | p-BAD (Ser112) Inhibition | HEK293 (PIM1/BAD overexpressed) | 67 (EC50) |
| CX-6258 | Anti-proliferative | Various cancer cell lines | 20 - 3700 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of enzyme inhibitors. Below are representative protocols for key in vitro assays.
Biochemical IC50 Determination (Radiometric Assay)
This protocol describes a common method for determining the IC50 of an inhibitor against a PIM kinase.
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.
-
Enzyme and Substrate Addition: Add the recombinant PIM kinase (e.g., PIM1, PIM2, or PIM3) and a suitable peptide substrate (e.g., a derivative of BAD) to the reaction buffer.
-
Inhibitor Addition: Serially dilute the test inhibitor in DMSO and add it to the reaction mixture. Include a DMSO-only control.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]ATP. The concentration of ATP should be at or near the Km for each specific PIM isoform to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a solution such as 3% phosphoric acid.
-
Signal Detection: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper). Wash the membrane to remove unincorporated [γ-33P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular p-BAD Inhibition Assay (Western Blot)
This protocol outlines a method to assess the ability of an inhibitor to block the phosphorylation of a key PIM substrate within a cellular context.
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MOLM-16) and allow the cells to adhere overnight. Treat the cells with a serial dilution of the pan-PIM inhibitor for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for phosphorylated BAD (e.g., anti-p-BAD Ser112). Subsequently, probe with an antibody for total BAD and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-BAD signal to the total BAD signal and the loading control. Calculate the percent inhibition of p-BAD phosphorylation for each inhibitor concentration relative to the vehicle-treated control to determine the cellular IC50.
Experimental Workflow for In Vitro Pan-PIM Inhibitor Evaluation
The following diagram illustrates a typical workflow for the in vitro characterization of a novel pan-PIM inhibitor.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure Guided Optimization, in Vitro Activity, and in Vivo Activity of Pan-PIM Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pim (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating INCB053914 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of INCB053914, a potent pan-PIM kinase inhibitor. We will explore established experimental techniques, compare this compound with alternative PIM kinase inhibitors, and provide detailed protocols to aid in the design and execution of target validation studies.
Introduction to this compound and PIM Kinases
This compound is an ATP-competitive small molecule inhibitor that targets all three isoforms of the PIM (Proviral Integration site for Moloney murine leukemia virus) serine/threonine kinases: PIM1, PIM2, and PIM3.[1] These kinases are key regulators of cell survival, proliferation, and apoptosis, making them attractive targets in oncology.[1] Validating that a compound like this compound reaches and binds to its intended PIM kinase targets within the complex environment of a living cell is a critical step in drug development. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to interpret cellular and in vivo activity.
Comparative Analysis of Pan-PIM Kinase Inhibitors
Several pan-PIM kinase inhibitors have been developed, each with distinct biochemical potencies. Below is a comparison of this compound with other notable inhibitors. While direct head-to-head cellular target engagement data is limited in the public domain, biochemical potencies provide a valuable benchmark for comparison.
| Inhibitor | PIM1 (IC50/Ki) | PIM2 (IC50/Ki) | PIM3 (IC50/Ki) | Notes |
| This compound | ~4 nM (IC50, pBAD inhibition in MOLM-16 cells) | - | - | Potent cellular activity, with similar IC50 for substrate phosphorylation and cell proliferation.[1] |
| AZD1208 | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | Orally bioavailable and has been evaluated in clinical trials.[2] |
| PIM447 (LGH447) | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | Demonstrates high potency in biochemical assays.[3] |
| JP11646 | 32 nM (IC50) | 0.7 nM (IC50) | 6 nM (IC50) | A novel PIM2-selective non-ATP competitive inhibitor.[4] |
Note: IC50 and Ki values are from biochemical assays and may not directly translate to cellular potency. The cellular IC50 for this compound on pBAD phosphorylation provides a measure of target engagement in a cellular context.
Experimental Methods for Validating Cellular Target Engagement
Two primary methods are widely used to directly measure the engagement of a drug with its target protein in cells: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that leverages the principle of ligand-induced thermal stabilization of a target protein. When a drug binds to its target, the resulting complex is often more resistant to heat-induced denaturation.
Experimental Workflow:
Experimental Protocol: CETSA for PIM Kinase Target Engagement
This protocol outlines the general steps for performing a CETSA experiment to validate this compound target engagement with PIM kinases.
Materials:
-
Cell line expressing PIM kinases (e.g., MOLM-16, a human acute myeloid leukemia cell line)
-
Cell culture medium and reagents
-
This compound and other PIM kinase inhibitors
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Centrifuge
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibodies against PIM1, PIM2, and/or PIM3
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to a sufficient density.
-
Harvest and resuspend the cells in fresh culture medium.
-
Treat the cells with the desired concentration of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a set time (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control sample.
-
Cool the samples to room temperature.
-
-
Cell Lysis and Separation of Soluble Proteins:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations across all samples.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific for the PIM kinase isoforms.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PIM kinase relative to the unheated control against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
The resulting "melt curves" will show the thermal stability of the PIM kinase. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement. The difference in the melting temperature (Tm) between the treated and control samples (ΔTm) provides a quantitative measure of target stabilization.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET). The target protein (PIM kinase) is expressed as a fusion with NanoLuc® luciferase (the energy donor), and a fluorescently labeled tracer that binds to the same site as the test compound is used as the energy acceptor.
Experimental Workflow:
Experimental Protocol: NanoBRET™ for PIM Kinase Target Engagement
This protocol provides a general outline for a NanoBRET™ target engagement assay. Specific details may vary depending on the cell line and the specific NanoBRET™ reagents used.
Materials:
-
HEK293 cells or other suitable cell line
-
Cell culture medium and reagents
-
Plasmid encoding the PIM-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ kinase tracer that binds to PIM kinases
-
This compound and other PIM kinase inhibitors
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96- or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection:
-
Transfect the chosen cell line with the PIM-NanoLuc® fusion plasmid according to the manufacturer's protocol.
-
Allow the cells to express the fusion protein for a specified time (e.g., 24 hours).
-
-
Cell Plating and Compound Treatment:
-
Harvest the transfected cells and seed them into a white-walled assay plate.
-
Prepare serial dilutions of this compound and other test compounds.
-
Add the compounds to the cells, followed by the NanoBRET™ tracer at its predetermined optimal concentration.
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Measure the luminescence at the donor wavelength (e.g., 460 nm) and the acceptor wavelength (e.g., 618 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.
-
Correct the BRET ratios by subtracting the background signal from control wells (e.g., cells without the tracer).
-
Plot the corrected BRET ratio against the concentration of the inhibitor.
-
Fit the data to a dose-response curve to determine the cellular EC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer from the PIM-NanoLuc® fusion protein.
-
PIM Kinase Signaling Pathway
Understanding the signaling context of PIM kinases is crucial for interpreting the downstream effects of target engagement. PIM kinases are downstream of the JAK/STAT pathway and share substrates with the PI3K/AKT/mTOR pathway, playing a significant role in cell survival and proliferation.
Conclusion
Validating the cellular target engagement of this compound is paramount for confirming its mechanism of action and advancing its development. This guide has provided a comparative overview of this compound and alternative pan-PIM kinase inhibitors, along with detailed protocols for two robust cellular target engagement assays: CETSA and NanoBRET™. By employing these methods, researchers can generate crucial data to quantify the interaction of this compound with PIM kinases in a physiologically relevant context, thereby strengthening the rationale for its therapeutic potential. The provided diagrams of the experimental workflows and the PIM kinase signaling pathway serve as valuable visual aids for planning and interpreting these critical experiments.
References
- 1. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: INCB053914 Versus Single PIM Isoform Selective Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The Proviral Integration site of Moloney murine leukemia virus (PIM) kinases, comprising PIM1, PIM2, and PIM3 isoforms, are crucial regulators of cell survival, proliferation, and apoptosis. Their overexpression in various hematologic malignancies and solid tumors has established them as significant therapeutic targets. This guide provides a detailed comparison of the pan-PIM kinase inhibitor, INCB053914, against inhibitors with selectivity for single PIM isoforms, supported by experimental data to inform preclinical and clinical research strategies.
Executive Summary
This compound is a potent, ATP-competitive pan-PIM kinase inhibitor, demonstrating robust activity against all three PIM isoforms.[1][2] This broad-spectrum inhibition offers the potential to overcome the functional redundancy observed among PIM kinases. In contrast, isoform-selective inhibitors provide tools to dissect the specific roles of PIM1, PIM2, and PIM3 in cancer biology and may offer a more targeted therapeutic approach with a potentially different safety profile. This guide will delve into the biochemical potency, cellular activity, and in vivo efficacy of this compound in comparison to notable single PIM isoform selective inhibitors.
Data Presentation: Quantitative Comparison of PIM Kinase Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound and various PIM isoform-selective inhibitors based on available preclinical data. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Biochemical Potency (IC50/Ki, nM)
| Inhibitor | Target | PIM1 | PIM2 | PIM3 | Reference |
| This compound | Pan-PIM | ~0.1 nM (IC50) | ~0.7 nM (IC50) | Potent Inhibition | [3][4] |
| SGI-1776 | PIM1-selective | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | [5] |
| SMI-4a | PIM1-selective | 17 nM (IC50) | >10,000 nM (IC50) | - | [6] |
| Quercetagetin | PIM1-selective | 340 nM (IC50) | >3,000 nM (IC50) | - | [7] |
| JP11646 | PIM2-selective | 24 nM (IC50) | 0.5 nM (IC50) | 1 nM (IC50) | [8] |
| LGB321 | PIM2-selective | - | Potent Inhibition | - | [8] |
| M-110 | PIM3-preferential | 2,500 nM (IC50) | 2,500 nM (IC50) | 47 nM (IC50) | [5] |
Table 2: Cellular Activity (GI50/IC50, nM) in Cancer Cell Lines
| Inhibitor | Cell Line(s) | Indication | Cellular Potency | Reference |
| This compound | MOLM-16, KMS-12-BM | AML, Multiple Myeloma | Potent antiproliferative activity | [2] |
| SGI-1776 | 22Rv1 | Prostate Cancer | Dose-dependent reduction in cell viability | [9] |
| SMI-4a | SkBr3, BT474 | Breast Cancer | IC50 values in the µM range | [10] |
| JP11646 | RPMI8226, U266, MM1S, KMS11 | Multiple Myeloma | GI50: 5-37 nM | [8] |
| AZD1208 (Pan-PIM for comparison) | OCI-Ly8, Val | DLBCL | 40 µM decreased key oncogenic proteins | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols frequently employed in the evaluation of PIM kinase inhibitors.
Biochemical Kinase Assays
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified PIM kinases.
-
General Protocol:
-
Recombinant human PIM1, PIM2, or PIM3 protein is incubated with a specific substrate (e.g., a peptide derived from the BAD protein) and ATP in a suitable buffer system.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including:
-
ELISA-based assays: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.[7]
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Cell Viability and Proliferation Assays
-
Objective: To assess the effect of PIM inhibitors on the growth and survival of cancer cells.
-
Common Protocols:
-
MTT Assay:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of inhibitor concentrations for a specified duration (e.g., 48-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).[10]
-
GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is proportional to the number of viable cells.
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of PIM inhibitors in a living organism.
-
General Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the PIM inhibitor (e.g., this compound) via a specific route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic and histological analysis.[2]
-
Patient-derived xenograft (PDX) models, where patient tumor fragments are directly implanted into mice, are also utilized to better recapitulate the heterogeneity of human cancers.[12]
-
Mandatory Visualizations
PIM Kinase Signaling Pathway
Caption: PIM kinase signaling cascade.
Experimental Workflow for In Vivo Xenograft Study
Caption: In vivo xenograft study workflow.
Discussion and Future Directions
The choice between a pan-PIM inhibitor like this compound and an isoform-selective inhibitor depends on the specific research question or therapeutic strategy.
-
This compound (Pan-PIM Inhibition): The rationale for a pan-inhibitor approach is strong, given the overlapping and compensatory functions of the three PIM isoforms.[1] By simultaneously blocking all three kinases, this compound may prevent the emergence of resistance mediated by the upregulation of other isoforms. Preclinical data demonstrate its potent anti-tumor activity in various hematologic malignancy models.[2] Clinical trials are ongoing to evaluate its safety and efficacy.[13][14]
-
Single PIM Isoform Selective Inhibitors: These inhibitors are invaluable as research tools to elucidate the distinct biological roles of each PIM kinase. For example, the development of PIM2-selective inhibitors like JP11646 has highlighted the critical role of PIM2 in multiple myeloma.[8] In some contexts, targeting a single isoform might be sufficient for therapeutic effect while potentially minimizing off-target toxicities associated with broader kinase inhibition. However, the potential for functional compensation by other PIM isoforms remains a key consideration.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical and clinical studies comparing the efficacy and safety of pan-PIM inhibitors versus isoform-selective inhibitors are needed to definitively establish the optimal therapeutic strategy for different cancer types.
-
Biomarker Development: Identifying predictive biomarkers to stratify patients who are most likely to respond to either pan- or isoform-selective PIM inhibition will be crucial for personalized medicine.
-
Combination Therapies: Exploring rational combinations of PIM inhibitors with other targeted agents or standard chemotherapy holds promise for overcoming resistance and enhancing anti-tumor activity. This compound has already shown synergistic effects when combined with other agents.[14][15]
References
- 1. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor this compound Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN. | Semantic Scholar [semanticscholar.org]
Navigating Kinase Inhibitor Resistance: The Cross-Resistance Profile of INCB053914
INCB053914, a potent pan-inhibitor of PIM kinases, demonstrates a favorable cross-resistance profile with other kinase inhibitors, positioning it as a promising therapeutic strategy to overcome acquired resistance to targeted therapies, particularly in hematologic malignancies and solid tumors. Preclinical evidence strongly suggests that instead of exhibiting cross-resistance, this compound can effectively target cancer cells that have developed resistance to inhibitors of the JAK/STAT and PI3K/AKT signaling pathways.
The development of resistance remains a significant hurdle in the long-term efficacy of targeted cancer therapies. One of the key mechanisms by which cancer cells evade the effects of kinase inhibitors is through the activation of alternative survival pathways. The PIM family of serine/threonine kinases has emerged as a critical node in these resistance networks. Upregulation of PIM kinase expression and activity has been identified as a key mechanism of acquired resistance to several classes of kinase inhibitors, including those targeting Janus kinases (JAK) and phosphoinositide 3-kinases (PI3K).
This guide provides a comparative overview of the activity of this compound in the context of resistance to other kinase inhibitors, supported by preclinical data.
Overcoming Resistance to JAK Inhibitors in Myeloproliferative Neoplasms
Myeloproliferative neoplasms (MPNs) are frequently driven by mutations in the JAK2 gene, making JAK inhibitors like ruxolitinib a cornerstone of treatment. However, the development of resistance to ruxolitinib is a clinical challenge. Studies have shown that PIM kinases are downstream effectors of JAK/STAT signaling, and their inhibition can circumvent resistance to JAK inhibitors.
Comparative Efficacy of this compound in JAK2-mutant MPN Cell Lines
Experimental data demonstrates that this compound exhibits potent anti-proliferative activity in various JAK2V617F-mutant MPN cell lines. The combination of this compound with ruxolitinib results in synergistic inhibition of cell growth and induction of apoptosis, even in ruxolitinib-resistant models.[1][2]
| Cell Line | This compound GI₅₀ (µM)[1] | Ruxolitinib GI₅₀ (µM)[1] | Combination Effect[1] |
| UKE1 | 1.3 | 0.59 | Synergistic |
| SET2 | 0.98 | 0.083 | Synergistic |
| BaF3-JAK2V617F | 0.035 | 0.055 | Synergistic |
GI₅₀: The concentration of drug that causes 50% inhibition of cell growth.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®):
-
MPN cell lines (UKE1, SET2, BaF3-JAK2V617F) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Cells are treated with a serial dilution of this compound, ruxolitinib, or a combination of both.
-
After a 72-hour incubation period, a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) is added to each well.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
GI₅₀ values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Pharmacodynamic Markers:
-
Cells are treated with this compound and/or ruxolitinib for a specified time (e.g., 4-8 hours).
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of PIM kinase substrates such as BAD (Ser112) and 4E-BP1 (Thr37/46).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using a chemiluminescence detection system.
Signaling Pathway Interplay
Upregulation of PIM kinase activity provides a bypass mechanism for JAK inhibitor resistance by promoting cell survival and proliferation through various downstream effectors. This compound directly targets this escape route.
Caption: JAK/STAT signaling drives PIM kinase expression, which promotes survival. Ruxolitinib inhibits JAK2, but resistance can occur via PIM upregulation. This compound directly inhibits PIM, overcoming this resistance mechanism.
Circumventing Resistance to PI3K/AKT Inhibitors
The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in cancer. While inhibitors targeting this pathway have shown promise, their efficacy is often limited by intrinsic and acquired resistance. PIM kinases have been identified as key mediators of resistance to PI3K inhibitors in various cancers.
This compound Activity in PI3K Inhibitor-Resistant Models
PIM kinase overexpression can confer resistance to PI3K inhibitors by activating downstream signaling independently of AKT.[3][4] Combining a PIM inhibitor with a PI3K inhibitor can restore sensitivity in resistant cancer cells.
| Cancer Type | Resistance Mechanism to PI3K Inhibitor | Effect of PIM Inhibition |
| Breast Cancer | PIM1/PIM3 upregulation | Restores sensitivity to PI3K inhibitors |
| Prostate Cancer | PIM1-mediated decrease in ROS | Reverses resistance phenotype |
| Various Solid Tumors | PIM-mediated activation of mTORC1 | Synergistic anti-tumor effect with PI3K inhibitors |
Experimental Protocols
Generation of PI3K Inhibitor-Resistant Cell Lines:
-
Parental cancer cell lines are cultured in the presence of a PI3K inhibitor (e.g., alpelisib, taselisib) starting at a low concentration (e.g., IC₂₀).
-
The drug concentration is gradually increased over several months as cells develop resistance and are able to proliferate.
-
Resistant clones are isolated and maintained in media containing the PI3K inhibitor to ensure a stable resistant phenotype.
Cross-Resistance Assessment:
-
Both parental (sensitive) and PI3K inhibitor-resistant cells are treated with increasing concentrations of this compound.
-
Cell viability is assessed after 72 hours using assays such as MTT or CellTiter-Glo.
-
The IC₅₀ values for this compound in both cell lines are calculated and compared to determine the presence or absence of cross-resistance.
Signaling Pathway Crosstalk
PIM kinases and the PI3K/AKT pathway converge on several downstream effectors, including the mTORC1 complex and the pro-apoptotic protein BAD. When AKT is inhibited, PIM kinases can maintain the phosphorylation of these substrates, thereby promoting cell survival and proliferation.
Caption: PI3K/AKT and PIM pathways converge on mTORC1 and BAD. PI3K inhibition can be bypassed by PIM activity. This compound blocks this escape mechanism.
Mechanisms of Resistance to PIM Kinase Inhibitors
While this compound shows promise in overcoming resistance to other kinase inhibitors, it is also important to consider potential mechanisms of resistance to PIM inhibitors themselves. Preclinical studies have identified some potential mechanisms of intrinsic resistance to PIM inhibition.
One identified mechanism involves a feedback activation of the mTOR signaling pathway mediated by p38α (MAPK14).[5] Inhibition of PIM kinases can lead to an increase in reactive oxygen species (ROS), which in turn activates p38α and subsequently the AKT/mTOR pathway, thereby counteracting the effects of the PIM inhibitor. This suggests that combining PIM inhibitors with p38α or AKT/mTOR inhibitors could be a strategy to overcome this intrinsic resistance.
Conclusion
References
- 1. The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pan-PIM inhibitor this compound displays potent synergy in combination with ruxolitinib in models of MPN [ouci.dntb.gov.ua]
- 3. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of INCB053914
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) with explicit disposal instructions for INCB053914 is not publicly available. The following procedures are based on established best practices for the handling and disposal of potent, investigational small molecule inhibitors and other hazardous laboratory chemicals. All personnel must consult their institution's Environmental Health and Safety (EHS) guidelines and any manufacturer-provided safety information before handling or disposing of this compound.
This compound is a potent, ATP-competitive pan-PIM kinase inhibitor investigated for its therapeutic potential in hematologic malignancies.[1][2][3] Due to its bioactive nature as an antineoplastic agent, all materials contaminated with this compound must be treated as hazardous chemical waste to ensure the safety of laboratory personnel and prevent environmental contamination.[4]
Storage and Handling of this compound
Proper storage is crucial to maintain the stability of this compound and ensure safety.
| Parameter | Condition | Duration |
| Storage Temperature | 0 - 4°C | Short-term (days to weeks) |
| -20°C | Long-term (months to years) | |
| Storage Conditions | Dry, dark | N/A |
| Shipping Condition | Ambient temperature | Stable for several weeks |
| Data sourced from MedKoo Biosciences technical data for this compound.[5] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, it is mandatory to wear appropriate PPE to minimize exposure risk.
-
Gloves: Wear double chemotherapy-rated or other chemically resistant gloves.[4]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat must be worn.
2. Waste Segregation: Proper segregation of this compound waste is critical. All items that have come into contact with the compound are considered hazardous.
-
Solid Waste: This includes unused or expired powder, contaminated weighing paper, pipette tips, tubes, and vials.
-
Liquid Waste: This includes any solutions containing this compound. The compound is soluble in DMSO but not in water.[5]
-
Sharps Waste: Needles, syringes, or other contaminated sharp objects must be segregated.
3. Waste Containment:
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealable hazardous waste container. Do not mix with other laboratory waste.[4]
-
Liquid Waste: Collect in a compatible, leak-proof, and sealable container. Do not pour any liquid waste containing this compound down the drain.
-
Sharps Waste: Place all contaminated sharps directly into a designated, puncture-resistant sharps container.[4]
4. Labeling: All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity and concentration
-
The date of accumulation
-
The name of the principal investigator or laboratory
5. Storage of Waste: Store sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic until collection.
6. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Disposal Procedure Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 3. Preclinical characterization of this compound, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.uri.edu [web.uri.edu]
- 5. medkoo.com [medkoo.com]
Essential Safety and Handling of INCB053914: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of investigational compounds like INCB053914, a pan-PIM kinase inhibitor, is paramount. Adherence to rigorous safety and disposal protocols is critical to ensure personal safety and maintain the integrity of research.
As a potent compound under investigation for advanced hematologic malignancies, this compound requires handling with the same precautions as other antineoplastic and cytotoxic agents. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive safety plan can be constructed based on guidelines for handling hazardous drugs and similar potent kinase inhibitors.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk during the handling of this compound. The required level of protection varies depending on the specific procedure being performed.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or goggles | Double chemotherapy-grade nitrile gloves | Disposable gown | NIOSH-approved respirator (e.g., N95) within a ventilated enclosure |
| Preparing Stock Solutions | Safety glasses with side shields or goggles | Double chemotherapy-grade nitrile gloves | Disposable gown | Chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses | Nitrile gloves | Lab coat | Biosafety cabinet |
| Animal Handling (Dosing) | Safety glasses or face shield | Nitrile gloves | Lab coat or disposable gown | Ventilated cage changing station if aerosolization is possible |
| Waste Disposal | Safety glasses | Double chemotherapy-grade nitrile gloves | Disposable gown | As required by the specific disposal procedure |
This table summarizes general PPE recommendations. Always consult your institution's specific safety protocols.
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe handling of this compound from receipt to disposal.
-
Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored according to the manufacturer's instructions, typically at low temperatures to ensure stability.
-
Preparation of Stock Solutions: All manipulations of the powdered form of this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles. When preparing stock solutions, add the solvent to the powder slowly and carefully to avoid splashing.
-
Experimental Use: During experimental procedures, such as cell culture or animal dosing, it is essential to continue wearing the appropriate PPE. All work with cell cultures treated with this compound should be performed in a biosafety cabinet to maintain sterility and operator safety.
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound powder and stock solutions must be disposed of as hazardous chemical waste.[1] These materials should be collected in clearly labeled, sealed containers and disposed of according to institutional and local regulations for hazardous waste.
-
Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.[1] Non-disposable glassware must be decontaminated by soaking in a suitable inactivating solution before washing.
-
Cell Culture Waste: Media and cells treated with this compound should be handled as chemical waste.[1] Depending on institutional protocols, this waste may require deactivation with an agent like bleach before disposal or collection for hazardous waste incineration.
-
Animal Waste: For in vivo studies, be aware of potential exposure from animal excreta, which may contain the compound or its metabolites. All animal waste should be handled as hazardous.
To further clarify the procedural workflow for handling this potent compound, the following diagram illustrates the key decision points and safety measures.
Caption: A flowchart illustrating the key stages of handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
